CP-465022 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDGCRJPYLXHY-GVYCEHEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Choreography of CP-465022 Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and neurology.
Core Mechanism of Action: Allosteric Antagonism of AMPA Receptors
This compound exerts its primary pharmacological effect through the selective, non-competitive antagonism of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors critical for fast excitatory synaptic transmission in the central nervous system.[1][2][3][4] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site located in the transmembrane domain of the AMPA receptor.[5][6] This binding event induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound, thereby inhibiting the influx of sodium and calcium ions that mediate neuronal excitation.
The inhibition is characterized by its non-competitive nature with respect to the agonist concentration and is not dependent on voltage or prior use of the channel.[3][4] This potent and selective antagonism is highlighted by a half-maximal inhibitory concentration (IC50) of 25 nM for kainate-induced currents in rat cortical neurons.[1][3][4][7] While highly selective for AMPA receptors, it displays weak inhibitory effects on N-methyl-D-aspartate (NMDA), kainate, and GABA receptors.[2][3]
Secondary Mechanism: Modulation of Voltage-Gated Sodium Channels
In addition to its primary action on AMPA receptors, CP-465022 has been shown to significantly block the persistent component of the Nav1.6 voltage-gated sodium channel current.[1][8][9] This persistent sodium current plays a role in setting the threshold for action potential firing and in repetitive firing of neurons. The partial blockade of this current by CP-465022 likely contributes to its observed anticonvulsant properties.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| AMPA Receptor Antagonism | ||||
| IC50 | 25 nM | Rat Cortical Neurons | Kainate-induced currents | [1][3][4][7] |
| Nav1.6 Persistent Current Blockade | ||||
| Inhibition | ~30% | HEK cells expressing Nav1.6 | At concentrations used for AMPA receptor blockade | [9] |
Signaling Pathway and Molecular Interactions
The following diagram illustrates the mechanism of action of CP-465022 at the molecular level, detailing its interaction with the AMPA receptor and its downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of CP-465022 on AMPA receptor-mediated currents in neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured on poly-D-lysine-coated glass coverslips.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH 7.2.
-
Recording Procedure: Whole-cell voltage-clamp recordings are made from visually identified pyramidal neurons. Cells are held at a membrane potential of -70 mV.
-
Drug Application: AMPA receptor-mediated currents are evoked by the rapid application of an agonist, such as 100 µM kainate. CP-465022 is applied at various concentrations via the perfusion system.
-
Data Analysis: The peak amplitude of the evoked currents is measured before and after the application of CP-465022 to determine the inhibitory effect and calculate the IC50 value.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
Objective: To assess the in vivo anticonvulsant activity of CP-465022.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Drug Administration: CP-465022 is dissolved in a suitable vehicle and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses.
-
Seizure Induction: A sub-convulsive dose of pentylenetetrazole (PTZ), typically 35-45 mg/kg, is injected i.p. to induce seizures.
-
Behavioral Observation: Animals are observed for a period of 30-60 minutes following PTZ injection. Seizure activity is scored using a standardized scale (e.g., Racine scale), which grades the severity from mild clonus to generalized tonic-clonic seizures.
-
Data Analysis: The latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures are recorded and compared between vehicle- and CP-465022-treated groups.
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats
Objective: To evaluate the neuroprotective potential of CP-465022 in a model of focal cerebral ischemia.
Methodology:
-
Anesthesia and Surgery: Rats are anesthetized, and the right middle cerebral artery is occluded by inserting a filament into the internal carotid artery.
-
Drug Administration: CP-465022 or vehicle is administered at the time of reperfusion (when the filament is withdrawn).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.
-
Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After 24-48 hours, the animals are euthanized, and the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental protocols and the logical relationship between the molecular mechanism and the observed physiological effects.
Conclusion
This compound is a highly selective and potent non-competitive antagonist of AMPA receptors with a secondary inhibitory effect on the persistent current of Nav1.6 channels. While it demonstrates robust anticonvulsant activity in preclinical models, it has not shown neuroprotective efficacy in models of cerebral ischemia.[9][10][11] This detailed technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the further investigation and potential therapeutic application of this and similar compounds.
References
- 1. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats | MDPI [mdpi.com]
- 2. Comparison between standard protocol and a novel window protocol for induction of pentylenetetrazol kindled seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 4. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transmembrane AMPA Receptor Regulatory Proteins and Cornichon-2 Allosterically Regulate AMPA Receptor Antagonists and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 11. ahajournals.org [ahajournals.org]
A Comprehensive Technical Guide to CP-465022 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. With an IC50 value of 25 nM in rat cortical neurons, this quinazolin-4-one derivative has demonstrated significant anticonvulsant properties in preclinical models.[1][2][3][4] This technical guide provides a detailed overview of the chemical properties, mechanism of action, and key experimental findings related to this compound, intended to serve as a comprehensive resource for researchers in neuroscience and drug development.
Chemical and Physical Properties
This compound is a synthetic molecule with the following properties:
| Property | Value | Reference |
| IUPAC Name | 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride | [1] |
| CAS Number | 1785666-59-2 | [1] |
| Molecular Formula | C26H24ClFN4O.HCl | [1] |
| Molecular Weight | 499.41 g/mol | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) and water (up to 10 mM) | [5] |
| Purity | ≥98% (by HPLC) | [1] |
| Storage | Desiccate at room temperature | [1] |
Mechanism of Action
CP-465022 acts as a non-competitive antagonist of the AMPA receptor. This means it does not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, it is believed to bind to an allosteric site on the receptor-ion channel complex, inducing a conformational change that prevents ion flow, thereby inhibiting neuronal excitation.[2] This inhibition is not dependent on neuronal activity (use-dependent) or membrane voltage.[2]
The primary mechanism involves the modulation of the AMPA receptor, which is a ligand-gated ion channel responsible for fast excitatory neurotransmission.
Pharmacological Profile
In Vitro Pharmacology
This compound exhibits high potency and selectivity for the AMPA receptor.
| Receptor/Channel | Assay | Species | Preparation | Result | Reference |
| AMPA Receptor | Inhibition of kainate-induced currents | Rat | Cortical neurons | IC50 = 25 nM | [1] |
| Kainate Receptor | Inhibition of kainate-induced whole-cell currents | Rat | Hippocampal neurons | Nearly complete inhibition at 500 nM and 1 µM | [1] |
| NMDA Receptor | Inhibition of NMDA-induced currents | Rat | Cortical neurons | 36% inhibition of peak currents at 10 µM | [1] |
| NMDA Receptor | Inhibition of NMDA-induced currents | Rat | Cerebellar granule neurons | 19% inhibition of peak currents at 1 µM | [1] |
| Nav1.6 Channel | Blocks persistent component of channel activity | - | - | Significant blockade |
In Vivo Pharmacology
Studies in animal models have demonstrated the anticonvulsant effects of CP-465022.
| Model | Species | Endpoint | ED50 | Reference |
| Pentylenetetrazole-induced seizures | Rat | Inhibition of clonic and tonic seizures | Not explicitly stated, but complete protection at 10 mg/kg, s.c. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol is based on the methodology described for characterizing the effects of CP-465022 on cultured rat neurons.
Objective: To measure the effect of CP-465022 on AMPA, kainate, and NMDA receptor-mediated currents.
Methodology:
-
Cell Culture: Primary cultures of cortical and cerebellar granule neurons are prepared from rat embryos.
-
Electrophysiological Recordings:
-
Whole-cell voltage-clamp recordings are performed using standard patch-clamp techniques.
-
Neurons are voltage-clamped at a holding potential of -60 mV.
-
Agonists (AMPA, kainate, or NMDA) are applied to the neurons via a rapid perfusion system.
-
CP-465022 is pre-applied or co-applied with the agonist at various concentrations.
-
-
Data Analysis:
-
The peak and steady-state current amplitudes are measured in the presence and absence of CP-465022.
-
Concentration-response curves are generated to determine the IC50 value.
-
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is based on the in vivo studies assessing the anticonvulsant efficacy of CP-465022.
Objective: To determine the ability of CP-465022 to protect against chemically-induced seizures.
Methodology:
-
Animals: Adult male rats are used.
-
Drug Administration: CP-465022 is administered subcutaneously (s.c.) at various doses.
-
Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.).
-
Observation: Animals are observed for the onset and severity of seizures (e.g., clonic and tonic convulsions).
-
Data Analysis: The dose of CP-465022 that protects 50% of the animals from seizures (ED50) is calculated.
Research Applications and Future Directions
This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1] Its high potency and selectivity make it suitable for studies on synaptic plasticity, epilepsy, and neurodegenerative disorders where AMPA receptor-mediated excitotoxicity is implicated.
While CP-465022 has shown efficacy as an anticonvulsant in animal models, its neuroprotective effects in models of cerebral ischemia have been questioned.[6] Further research is warranted to explore its therapeutic potential in other neurological and psychiatric disorders where modulation of AMPA receptor activity may be beneficial.
Conclusion
This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its utility as a research tool is firmly established, and its pharmacological profile suggests potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its properties and applications for the scientific community.
References
A Technical Guide to CP-465022 Hydrochloride: A Non-Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details its mechanism of action, pharmacological profile, and the experimental protocols used to characterize its function, serving as a comprehensive resource for professionals in neuroscience research and drug development.
Introduction
CP-465022 is a quinazolin-4-one derivative that has been identified as a highly potent and selective non-competitive antagonist of AMPA receptors.[1] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS) and are crucial for synaptic plasticity, learning, and memory.[2][3][4] Due to its specific mechanism of action, CP-465022 serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1][5] While it has shown efficacy as an anticonvulsant, its role in neuroprotection remains a subject of investigation.[6][7]
Mechanism of Action
CP-465022 exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism.[1] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site on the receptor complex.[7]
-
Allosteric Binding: Research indicates that CP-465022 binds to a site located at the interface between the glutamate-binding domains (S1 and S2) and the transmembrane domains of the AMPA receptor.[8][9]
-
Inhibition of Channel Gating: This binding event disrupts the transduction of agonist binding into the conformational change required for ion channel opening.[9] By stabilizing a closed or non-conducting state of the receptor, CP-465022 effectively blocks the influx of sodium and calcium ions, thereby inhibiting neuronal depolarization. The inhibition is not use- or voltage-dependent.[1]
-
Selectivity: CP-465022 demonstrates high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[1][6] It is also equipotent across different AMPA receptor subunit combinations.[1][10]
Pharmacological Profile
The pharmacological activity of CP-465022 has been characterized through various in vitro and in vivo studies. The quantitative data from these experiments are summarized below.
Table 1: In Vitro Potency and Selectivity of CP-465022
| Parameter | Species/Tissue | Value | Reference |
| IC50 (vs. Kainate) | Rat Cortical Neurons | 25 nM | [1][5] |
| Inhibition of Peak NMDA Currents | Rat Cortical Neurons (10 µM CP-465022) | 36% | [5][11] |
| Inhibition of Sustained NMDA Currents | Rat Cortical Neurons (10 µM CP-465022) | 70% | [5][11] |
| Inhibition of Peak NMDA Currents | Rat Cerebellar Granule Neurons (1 µM CP-465022) | 19% | [5][11] |
| Inhibition of Sustained NMDA Currents | Rat Cerebellar Granule Neurons (1 µM CP-465022) | 45% | [5][11] |
Table 2: In Vivo Efficacy of CP-465022
| Model | Species | Endpoint | ED50 (mg/kg, SC) | Reference |
| Pentylenetetrazole-induced Seizures | Rat | Anticonvulsant Activity | Not specified, dose-dependent inhibition observed | [7] |
| Locomotor Activity | Rat | Inhibition of Activity | Dose-dependent inhibition observed | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the protocols for key experiments used to characterize CP-465022.
This protocol is used to measure the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.
-
Cell Culture: Primary cortical or hippocampal neurons are prepared from embryonic rats and cultured for 1-2 weeks to allow for maturation and synapse formation.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Neurons are held at a potential of -60 mV or -70 mV to minimize the contribution of voltage-gated channels.
-
Current Evocation: A baseline current is established. AMPA receptor-mediated currents are then evoked by the rapid application of an agonist, such as kainate (e.g., 50-500 µM) or glutamate (e.g., 1 mM) in the presence of an NMDA receptor antagonist (e.g., D-AP5) to isolate the AMPA receptor response.[12]
-
Compound Application: CP-465022 is applied to the bath solution at varying concentrations (e.g., 1 nM to 10 µM). The agonist-evoked current is measured again in the presence of the antagonist.
-
Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude before and after the application of CP-465022. An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[1][12]
This protocol assesses the effect of systemically administered CP-465022 on synaptic transmission in the hippocampus of a living animal.
-
Animal Preparation: Male rats are anesthetized, and their heads are fixed in a stereotaxic frame.
-
Electrode Implantation: A stimulating electrode is implanted in the Schaffer collateral/commissural pathway, and a recording electrode is placed in the contralateral CA1 region of the hippocampus.
-
Evoked Potentials: Electrical stimuli are applied to the Schaffer collateral pathway to evoke a reproducible population spike in the CA1 region, which is mediated by AMPA receptors.
-
Drug Administration: CP-465022 is administered systemically, typically via intravenous (IV) or subcutaneous (SC) injection, at various doses.
-
Data Recording and Analysis: The amplitude of the evoked population spike is recorded before and after drug administration. The degree and duration of inhibition of synaptic transmission are quantified to assess the in vivo efficacy and pharmacodynamics of the compound.[6][7]
This in vivo model is used to evaluate the anticonvulsant properties of CP-465022.
-
Animal Model: Male mice or rats are used for the study.
-
Compound Administration: Animals are pre-treated with CP-465022 or a vehicle control, typically via subcutaneous (SC) or intraperitoneal (IP) injection, at a set time (e.g., 60 minutes) before seizure induction.
-
Seizure Induction: A convulsant agent, pentylenetetrazole (PTZ), is administered (e.g., 100 mg/kg, IP) to induce seizures.
-
Behavioral Observation: Animals are observed for a defined period (e.g., 1800 seconds). The latency to the onset of clonic seizures, tonic seizures, and lethality is recorded.
-
Data Analysis: The increase in latency to seizure onset in the drug-treated group is compared to the vehicle group to determine the anticonvulsant efficacy of CP-465022.[7]
AMPA Receptor Signaling Pathway
AMPA receptor activation initiates a cascade of intracellular events critical for synaptic function. By blocking the initial ion influx, CP-465022 effectively inhibits these downstream pathways.
-
Glutamate Binding: Glutamate released into the synapse binds to the AMPA receptor.
-
Channel Opening & Ion Influx: This binding causes a conformational change, opening the ion channel and allowing Na+ (and in some cases Ca2+) to flow into the postsynaptic neuron, leading to depolarization.[3]
-
Downstream Signaling: AMPA receptors can also function as signal transducers. For example, they can physically associate with and activate the Src-family tyrosine kinase Lyn.[2] This activation is independent of ion influx and can trigger the mitogen-activated protein kinase (MAPK) signaling pathway.[2]
-
Gene Expression: Activation of the Lyn-MAPK pathway can lead to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF) mRNA, which plays a role in synaptic plasticity.[2]
-
Point of Inhibition: CP-465022, by preventing the initial channel opening, blocks both the direct depolarizing effects and the subsequent activation of ion-flux-dependent signaling cascades.
Conclusion
This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its specific mechanism of action and ability to cross the blood-brain barrier make it a powerful tool for dissecting the complex roles of AMPA receptors in CNS function and disease.[6][7] While it demonstrates clear anticonvulsant activity, studies have shown a lack of neuroprotective efficacy in certain models of cerebral ischemia.[6][7] This finding is significant as it challenges the hypothesis that selective AMPA receptor inhibition alone is sufficient for neuroprotection in these contexts, highlighting the intricate nature of excitotoxic cell death.[6] For researchers and drug developers, CP-465022 remains a benchmark compound for studying AMPA receptor pharmacology and for the validation of new therapeutic strategies targeting glutamatergic signaling.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
Unveiling the Anticonvulsant Potential of CP-465022 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system.[1][2][3] This technical guide provides an in-depth overview of the anticonvulsant properties of CP-465022, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The compound has demonstrated significant efficacy in preclinical seizure models, highlighting its potential as a therapeutic agent for neurological disorders characterized by excessive excitatory neurotransmission.
Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
CP-465022 exerts its anticonvulsant effects by selectively targeting and inhibiting AMPA receptors.[2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 acts non-competitively, meaning it binds to an allosteric site on the receptor.[4] This mode of inhibition is not dependent on the concentration of the agonist (glutamate) and is not use- or voltage-dependent.[2] This interaction with the allosteric binding site prevents the ion channel from opening, thereby reducing the influx of cations and dampening excessive neuronal excitation that can lead to seizures. The compound is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[2]
Quantitative Efficacy and Potency
The anticonvulsant activity of CP-465022 has been quantified in various preclinical models. The following tables summarize the key efficacy and potency data.
Table 1: In Vitro Potency
| Parameter | Value | Cell Type | Reference |
| IC50 (vs. Kainate-induced response) | 25 nM | Rat Cortical Neurons | [1][2][5] |
Table 2: In Vivo Anticonvulsant Activity
| Seizure Model | Animal Model | Route of Administration | ED50 | Reference |
| Pentylenetetrazole-induced seizures | Rat | Subcutaneous (SC) | Dose-dependent inhibition | [4] |
| Pentylenetetrazole-induced lethality | Rat | Subcutaneous (SC) | Dose-dependent inhibition | [4] |
Further details on the specific ED50 values were not fully elucidated in the initial search results but are indicated to exist in the primary literature.
Table 3: Effects on Motor Activity
| Test | Animal Model | Route of Administration | Effect | Reference |
| Locomotor Activity | Rat | Subcutaneous (SC) | Dose-dependent inhibition at doses slightly higher than anticonvulsant ED50 | [4] |
Detailed Experimental Protocols
This section outlines the methodologies employed in key experiments to evaluate the anticonvulsant properties of CP-465022.
In Vitro Patch-Clamp Electrophysiology
-
Objective: To determine the potency and mechanism of action of CP-465022 on AMPA receptor-mediated currents.
-
Cell Preparation: Primary cultures of cortical neurons were prepared from rat embryos.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on cultured neurons.
-
Drug Application: CP-465022 was applied at various concentrations (e.g., 0.0001 µM to 10 µM) to the bath solution.[1]
-
Agonist Stimulation: Kainate, an AMPA receptor agonist, was used to induce inward currents.
-
Data Analysis: The concentration of CP-465022 that produced 50% inhibition of the kainate-induced current (IC50) was calculated.[1][2]
In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Objective: To assess the in vivo anticonvulsant efficacy of CP-465022.
-
Animal Model: Adult male rats were used.
-
Drug Administration: CP-465022 was administered subcutaneously (SC) at various doses (e.g., up to 10 mg/kg).[4]
-
Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ) was administered to induce seizures.
-
Behavioral Observation: Animals were observed for the presence and severity of seizures, as well as lethality.
-
Data Analysis: The dose of CP-465022 that protected 50% of the animals from seizures (ED50) was determined. Full efficacy at 10 mg/kg SC was maintained for at least 4 hours.[4]
Selectivity Profile
CP-465022 exhibits a favorable selectivity profile, showing potent inhibition of AMPA receptors with significantly less activity at other glutamate receptor subtypes.
-
AMPA Receptors: High potency with an IC50 of 25 nM.[1][2][5]
-
Kainate Receptors: Demonstrates inhibitory effects on kainate-induced currents, with near-complete inhibition at higher concentrations (e.g., 500 nM and 1 µM).[1][5]
-
NMDA Receptors: Has little effect on peak NMDA-induced currents at 1 µM, though it can reduce the current measured at later time points.[1][3][5] At a higher concentration of 10 µM, it inhibits peak NMDA-induced currents by 36%.[1]
Pharmacokinetics and Brain Penetrance
A critical aspect of a centrally acting anticonvulsant is its ability to cross the blood-brain barrier. Studies have shown that CP-465022 readily enters the central nervous system after peripheral administration.[4] Following subcutaneous administration of 7.5 mg/kg, synaptic inhibition was observed for over 4 hours, which corresponds well with the plasma residence time of the compound.[4]
Conclusion
This compound is a potent, selective, and non-competitive AMPA receptor antagonist with demonstrated anticonvulsant properties in preclinical models. Its favorable mechanism of action, in vivo efficacy, and ability to penetrate the central nervous system make it a valuable research tool and a potential candidate for further development as an anticonvulsant therapeutic. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neurology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of CP-465022 hydrochloride, with a specific focus on its interaction with the voltage-gated sodium channel Nav1.6. While primarily characterized as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, emerging evidence has highlighted a significant off-target activity of this compound on the persistent current component of Nav1.6 channels. This document synthesizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying mechanisms and workflows to facilitate a comprehensive understanding of this dual-action molecule.
Introduction to Nav1.6 Channels and Persistent Current
The voltage-gated sodium channel, subtype Nav1.6, encoded by the SCN8A gene, is a critical component for the initiation and propagation of action potentials in the central and peripheral nervous systems.[1] Nav1.6 channels are densely clustered at the axon initial segment and nodes of Ranvier, where they play a pivotal role in neuronal excitability.[2] A distinguishing biophysical characteristic of Nav1.6 is its propensity to generate a larger persistent sodium current (INaP) compared to other Nav channel isoforms.[2][3][4] This subthreshold, non-inactivating current is instrumental in setting the action potential threshold and promoting repetitive firing.[2] Consequently, dysregulation of Nav1.6 and its persistent current has been implicated in various neurological disorders, making it a subject of intense research and a potential therapeutic target.
This compound: From AMPA Receptor Antagonism to Nav1.6 Modulation
This compound is a well-established selective, non-competitive antagonist of AMPA receptors, exhibiting an IC50 of 25 nM in rat cortical neurons.[1] Its potent anticonvulsant properties have been attributed to this primary mechanism of action. However, research has revealed that CP-465022 also exerts a significant inhibitory effect on the persistent component of Nav1.6 channel activity.[1] This off-target effect is observed at concentrations that are routinely used for the selective blockade of AMPA receptors, suggesting that some of the compound's pharmacological effects may be a composite of its actions on both targets.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the pharmacological activity of this compound. It is important to note that while the potency at the AMPA receptor is well-defined, the precise IC50 for the inhibition of Nav1.6 persistent current is not explicitly stated in the readily available literature. The provided data on Nav1.6 is an approximation based on the reported significant inhibition at standard AMPA receptor-blocking concentrations.[1]
Table 1: Pharmacological Activity of this compound at the AMPA Receptor
| Parameter | Value | Cell Type | Reference |
| IC50 | 25 nM | Rat Cortical Neurons | [1] |
Table 2: Effect of this compound on Nav1.6 Channel Persistent Current
| Compound | Effect | Concentration | Cell Type | Reference |
| CP-465022 | Significant inhibition (to ~70% of control) of persistent Na+ current | Concentrations used to selectively block AMPA receptors | HEK cells stably expressing Nav1.6 | [1] |
| CP-465022 | Reversible inhibition of peak transient Na+ current | Not specified | HEK cells stably expressing Nav1.6 | [1] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the effect of CP-465022 on Nav1.6-mediated persistent current, based on established electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Nav1.6 Persistent Current
Objective: To measure the dose-dependent inhibition of Nav1.6-mediated persistent sodium current by this compound in a heterologous expression system.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.6 channel are used.
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain stable channel expression.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For recording, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
2. Electrophysiological Recording Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH and the osmolarity is adjusted to ~310 mOsm with sucrose.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH and the osmolarity is adjusted to ~300 mOsm with sucrose. Cesium is used to block potassium channels.
3. Whole-Cell Patch-Clamp Recording:
- Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
- Cells are continuously perfused with the external solution.
- Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Whole-cell configuration is established using standard techniques.
- Currents are recorded using a patch-clamp amplifier, and data are acquired and analyzed using appropriate software (e.g., pCLAMP).
- Series resistance is compensated by >80%.
4. Voltage Protocol for Eliciting Persistent Current:
- Cells are held at a holding potential of -120 mV to ensure channels are in the resting state.
- A slow ramp depolarization protocol is applied, ramping the voltage from -120 mV to +75 mV over a period of 1-2 seconds. This slow depolarization inactivates the majority of the transient sodium current, allowing for the isolation of the persistent component.
- The peak of the inward current during the ramp protocol is measured as the persistent sodium current.
5. Drug Application and Data Analysis:
- A stable baseline of persistent current is recorded for several minutes.
- This compound is dissolved in the external solution and applied to the cells via the perfusion system at increasing concentrations.
- The effect of each concentration is measured after the current reaches a steady state.
- The percentage of inhibition of the persistent current is calculated for each concentration relative to the baseline.
- A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
- The IC50 value is determined by fitting the dose-response curve with a Hill equation.
Visualizations
Signaling Pathway Diagram
Caption: Dual inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing Nav1.6 persistent current inhibition.
Conclusion
This compound presents a complex pharmacological profile, acting as a potent inhibitor of both AMPA receptors and the persistent current of Nav1.6 channels. This dual activity necessitates careful consideration when interpreting experimental results obtained using this compound. For researchers in drug development, the off-target effect on Nav1.6 may offer opportunities for polypharmacological approaches to treating neurological disorders characterized by neuronal hyperexcitability. Further research is warranted to fully elucidate the molecular determinants of CP-465022's interaction with Nav1.6 and to explore the therapeutic potential of this dual inhibitory action. This guide provides a foundational understanding for scientists working to unravel the intricate pharmacology of CP-465022 and its implications for neuroscience research and drug discovery.
References
- 1. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent Nav1.6 current at axon initial segments tunes spike timing of cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical characterisation of the persistent sodium current of the Nav1.6 neuronal sodium channel: a single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of NaV1.6-mediated persistent sodium current and bursting-pacemaker properties in breathing rhythm generation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific History of CP-465022 Hydrochloride: A Noncompetitive AMPA Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It details the key in vitro and in vivo experimental findings that have defined its profile as a valuable research tool for studying AMPA receptor function. Notably, while demonstrating significant anticonvulsant activity, this compound unexpectedly failed to show neuroprotective effects in preclinical models of ischemia, a pivotal finding that has contributed to the nuanced understanding of the role of AMPA receptor antagonism in neuroprotection. This guide includes a compilation of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and the experimental workflow that defined its scientific journey.
Introduction
The overactivation of glutamate (B1630785) receptors, particularly the AMPA receptor, has been implicated in the pathophysiology of various neurological disorders, including epilepsy and neuronal death following ischemic events. This has driven the search for potent and selective AMPA receptor antagonists as potential therapeutic agents. This compound emerged from these efforts as a quinazolin-4-one derivative with a distinct non-competitive mechanism of action.[1] Unlike competitive antagonists that bind to the glutamate binding site, this compound interacts with an allosteric site on the AMPA receptor complex, thereby preventing ion channel opening and subsequent neuronal excitation.[2]
This guide serves as a technical resource for researchers, providing detailed information on the discovery and scientific evaluation of this compound.
Chemical Properties and Synthesis
CP-465022 is chemically known as 3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one.[1] The hydrochloride salt is typically used for in vitro and in vivo studies to improve solubility.
While the primary publications introducing this compound state that its synthesis has been described previously, a detailed, publicly available step-by-step protocol for its specific synthesis is not readily found in the primary literature. However, the synthesis of similar quinazolin-4-one derivatives generally involves multi-step reactions starting from anthranilic acid derivatives.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride | [3] |
| Molecular Formula | C₂₆H₂₄ClFN₄O · HCl | [4] |
| Molecular Weight | 499.41 g/mol | [4] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in DMSO | [4] |
Pharmacological Profile
This compound is characterized by its high potency and selectivity for the AMPA receptor.
In Vitro Pharmacology
The primary in vitro characterization of this compound was performed using electrophysiological techniques on cultured rat cortical neurons.
Table 2: In Vitro Potency and Selectivity of CP-465022
| Parameter | Value | Cell Type/Assay | Reference |
| IC₅₀ (vs. Kainate-induced currents) | 25 nM | Rat cortical neurons | [1][5] |
| Mechanism of Action | Non-competitive | Rat cortical neurons | [1] |
| Selectivity | Selective for AMPA over Kainate and NMDA receptors | Various neuronal preparations | [1] |
In Vivo Pharmacology
The in vivo activity of this compound was assessed in preclinical models of seizures and cerebral ischemia.
Table 3: In Vivo Efficacy of this compound in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
| Dose (mg/kg, s.c.) | Outcome | Reference |
| 10 | Complete protection from clonic and tonic seizures, and lethality | [2] |
| - | Efficacy maintained for at least 4 hours | [2] |
Table 4: In Vivo Efficacy of this compound in Ischemia Models in Rats
| Ischemia Model | Dosing Regimen | Outcome | Reference |
| Global Ischemia (four-vessel occlusion) | 5 mg/kg at reperfusion, 2 mg/kg 4h later | No reduction in CA1 neuronal loss | [2] |
| Global Ischemia (four-vessel occlusion) | 10 mg/kg at reperfusion, 4 mg/kg 4h later | No reduction in CA1 neuronal loss | [2] |
| Focal Ischemia (MCAO) | - | No reduction in infarct volume | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
Objective: To determine the potency and mechanism of action of this compound on AMPA receptor-mediated currents.
Protocol:
-
Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured on poly-D-lysine-coated glass coverslips for 1-2 weeks.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cells are voltage-clamped at -60 mV.
-
AMPA receptor-mediated currents are evoked by the application of an agonist, such as kainate (100 µM).
-
This compound is applied at various concentrations via the perfusion system to determine its inhibitory effect on the agonist-evoked currents.
-
To assess the mechanism of action, agonist concentration-response curves are generated in the presence and absence of a fixed concentration of this compound. A non-competitive antagonist will reduce the maximal response without shifting the EC₅₀ of the agonist.
-
Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
Objective: To evaluate the in vivo anticonvulsant activity of this compound.
Protocol:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% Captisol) and administered subcutaneously (s.c.) at various doses. The vehicle is administered to the control group.
-
Seizure Induction: 60 minutes after drug administration, pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.) at a dose of 100 mg/kg.
-
Observation: Animals are observed for 30 minutes following PTZ injection for the onset and severity of seizures, including clonic and tonic seizures, and for lethality.
-
Data Analysis: The latency to seizures, the percentage of animals exhibiting seizures, and the percentage of mortality are recorded and compared between the drug-treated and vehicle-treated groups.
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia in Rats
Objective: To assess the neuroprotective effects of this compound in a model of focal cerebral ischemia.
Protocol:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Surgical Procedure:
-
Anesthesia is induced and maintained with an appropriate anesthetic (e.g., isoflurane).
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a defined period (e.g., 2 hours) for transient MCAO, after which the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
Drug Administration: this compound or vehicle is administered at the time of reperfusion or at other specified time points.
-
Infarct Volume Assessment: 24 to 48 hours after MCAO, the animals are euthanized, and their brains are removed.
-
Staining: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
-
Data Analysis: The infarct volume is quantified using image analysis software and compared between the drug-treated and vehicle-treated groups.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound as a non-competitive antagonist of the AMPA receptor.
Caption: Mechanism of this compound action on the AMPA receptor.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the discovery and characterization of a novel compound like this compound.
Caption: Experimental workflow for the characterization of this compound.
Discussion and Conclusion
The discovery and characterization of this compound represent a significant contribution to the field of neuropharmacology. As a potent and selective non-competitive AMPA receptor antagonist, it has served as a critical tool for elucidating the role of AMPA receptors in various physiological and pathological processes.[1]
The finding that this compound possesses robust anticonvulsant activity is consistent with the well-established role of AMPA receptor-mediated hyperexcitability in seizure generation.[2] However, the most striking and historically important finding was its lack of neuroprotective efficacy in preclinical models of global and focal cerebral ischemia.[2] This was in contrast to other less selective glutamate receptor antagonists, such as those that also block kainate receptors, which had shown neuroprotective effects in similar models. This key result challenged the prevailing hypothesis that selective AMPA receptor antagonism alone is a sufficient strategy for neuroprotection in stroke. It suggested that the excitotoxic cascade in ischemia is more complex and may involve other glutamate receptor subtypes or that the therapeutic window for selective AMPA receptor antagonism is very narrow.
References
- 1. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
CP-465022 Hydrochloride: A Technical Guide for Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its ability to modulate excitatory neurotransmission has positioned it as a significant tool in the field of epilepsy research. This technical guide provides a comprehensive overview of CP-465022, including its mechanism of action, chemical properties, and preclinical data in epilepsy models. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.[3] Consequently, antagonists of the AMPA receptor are a key area of investigation for the development of novel anti-seizure medications. CP-465022 has emerged as a valuable research compound due to its high selectivity and non-competitive mechanism of action, which offers a distinct pharmacological profile compared to competitive antagonists.
Chemical Properties
This compound is a quinazolin-4-one derivative. A summary of its key chemical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride | [4] |
| Molecular Formula | C₂₆H₂₄ClFN₄O·HCl | [5] |
| Molecular Weight | 499.41 g/mol | [5] |
| CAS Number | 1785666-59-2 | [5] |
| Purity | ≥98% (HPLC) | [4][5] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
Mechanism of Action
CP-465022 is a selective, non-competitive antagonist of the AMPA receptor.[1][6] This means it does not compete with glutamate for the agonist binding site. Instead, it binds to an allosteric site on the AMPA receptor complex, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.[4] This non-competitive inhibition is not dependent on voltage or use.[6] CP-465022 exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors.[1][6]
References
- 1. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CP-465,022, a Selective Noncompetitive AMPA Receptor Antagonist, Blocks AMPA Receptors but Is Not Neuroprotective In Vi… [ouci.dntb.gov.ua]
- 5. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 6. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cerebral Ischemia with CP-465022 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. A key player in this excitotoxic cascade is the overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by the excessive release of glutamate (B1630785). Consequently, the development of AMPA receptor antagonists has been a significant focus of research for neuroprotective therapies in stroke. This technical guide delves into the investigation of CP-465022 hydrochloride, a potent and selective noncompetitive AMPA receptor antagonist, in the context of cerebral ischemia. While initially a promising candidate, preclinical studies with CP-465022 have yielded unexpected results, providing valuable insights into the nuances of AMPA receptor antagonism in the ischemic brain. This document aims to provide a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with the study of CP-465022 in cerebral ischemia.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/Cell Type | Reference |
| IC₅₀ vs. Kainate-induced response | 25 nM | Rat cortical neurons | [1] |
Table 2: In Vivo Pharmacokinetics of CP-465022 in Rats (10 mg/kg, Subcutaneous)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | ~30 minutes | [2] |
| Plasma Half-life | ~4 hours | [2] |
Table 3: Neuroprotective Efficacy of CP-465022 in Rat Models of Cerebral Ischemia
| Ischemia Model | Dosing Regimen | Outcome | Reference |
| Global Cerebral Ischemia (Four-Vessel Occlusion) | 5 mg/kg SC at reperfusion, 2 mg/kg SC 4 hours later | No reduction in CA1 hippocampal neuron loss | [2] |
| Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion) | 10 mg/kg SC at reperfusion, 4 mg/kg SC 4 hours later | No reduction in infarct volume | [2] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA lumen.
-
The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
The filament is left in place for a predetermined duration (e.g., 90 minutes) to induce ischemia.
-
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
Drug Administration: this compound or vehicle is administered at the time of reperfusion, typically via subcutaneous injection.
-
Outcome Assessment: After a survival period (e.g., 7 days), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.
Global Cerebral Ischemia Model in Rats (Four-Vessel Occlusion)
This protocol induces transient global cerebral ischemia.
-
Animal Preparation: As with the MCAO model, rats are anesthetized, and body temperature is maintained.
-
Surgical Procedure (Day 1):
-
The vertebral arteries are permanently occluded by electrocautery through the alar foramina of the first cervical vertebra.
-
-
Surgical Procedure (Day 2):
-
The common carotid arteries are isolated and occluded with vascular clips for a defined period (e.g., 10 minutes) to induce global ischemia.
-
-
Reperfusion: The clips are removed to allow reperfusion.
-
Drug Administration: this compound or vehicle is administered at the onset of reperfusion.
-
Outcome Assessment: After a survival period (e.g., 7 days), neuronal death, particularly in the CA1 region of the hippocampus, is assessed using histological techniques (e.g., Nissl staining).
Mandatory Visualizations
Signaling Pathways
Caption: AMPA Receptor-Mediated Excitotoxicity in Cerebral Ischemia.
Experimental and Logical Workflows
Caption: Noncompetitive Antagonism of the AMPA Receptor by CP-465022.
Discussion and Conclusion
The investigation of this compound in preclinical models of cerebral ischemia has yielded critical, albeit counterintuitive, findings. Despite its high potency and selectivity as a noncompetitive AMPA receptor antagonist and its ability to penetrate the central nervous system, CP-465022 failed to demonstrate neuroprotective effects in both global and focal ischemia models in rats.[2][3] This stands in contrast to other, less selective AMPA antagonists that have shown efficacy in similar models.
The lack of neuroprotection by CP-465022 raises important questions about the therapeutic strategy of solely targeting AMPA receptors in the acute phase of stroke. Several hypotheses may explain these findings. It is possible that the high selectivity of CP-465022 for AMPA receptors, while desirable from a pharmacological standpoint, is insufficient to counteract the multifaceted nature of ischemic cell death. Other glutamate receptors, such as NMDA and kainate receptors, also contribute to excitotoxicity, and a broader spectrum of antagonism may be required for neuroprotection. Alternatively, the specific allosteric site to which CP-465022 binds may induce a conformational change in the AMPA receptor that does not prevent all downstream detrimental signaling.
References
An In-Depth Technical Guide to the Pharmacological Profile of CP-465022 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document synthesizes key findings on its mechanism of action, binding profile, and effects in various experimental models, presenting the information in a structured and accessible format for researchers and professionals in the field of drug development.
Core Pharmacological Attributes
CP-465022 is a quinazolin-4-one derivative that acts as a negative allosteric modulator of the AMPA receptor.[1][2] Its mechanism of action is distinct from competitive antagonists that bind to the glutamate (B1630785) binding site. Instead, CP-465022 interacts with an allosteric site, leading to a non-competitive inhibition of the receptor's function.[1][3] This inhibition is not dependent on the concentration of the agonist (glutamate), nor is it influenced by the membrane voltage or the frequency of receptor activation.[1]
The compound has demonstrated the ability to cross the blood-brain barrier and is orally active.[3] In addition to its primary activity at AMPA receptors, CP-465022 has also been shown to block the persistent component of Naᵥ1.6 channel activity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 25 nM | Inhibition of AMPA receptor-mediated currents in rat cortical neurons | [1] |
| Receptor Selectivity | Effect of CP-465022 | Reference |
| AMPA Receptors | Potent, non-competitive antagonist | [1] |
| Kainate Receptors | Highly selective for AMPA over kainate receptors in functional models | [1][3] |
| NMDA Receptors | Highly selective for AMPA over NMDA receptors in functional models | [1][3] |
Signaling Pathway and Mechanism of Action
CP-465022 exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism. It binds to an allosteric site located in the linker region between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the AMPA receptor subunit.[2] This binding event is thought to stabilize a conformational state of the receptor that is non-conducive to ion channel opening, even when the agonist, glutamate, is bound to the LBD.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of CP-465022 are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Rat Cortical Neurons
This protocol is based on the methods described in the functional characterization of CP-465022.[1]
1. Cell Culture:
-
Primary cortical neurons are harvested from E18 rat embryos.
-
Neurons are plated on poly-D-lysine coated coverslips and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ for 7-14 days before recording.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.
-
Neurons are visualized using an inverted microscope with DIC optics.
-
Cells are held at a membrane potential of -70 mV.
-
AMPA receptor-mediated currents are evoked by local application of 100 µM AMPA or kainate.
-
CP-465022 is applied via the perfusion system at varying concentrations to determine its inhibitory effect.
-
Data is acquired and analyzed using pCLAMP software. The IC₅₀ is calculated by fitting the concentration-response curve with a logistic equation.
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is based on the in vivo characterization of CP-465022.[3]
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
This compound is dissolved in a vehicle (e.g., 0.9% saline).
-
The compound is administered via subcutaneous (s.c.) or intravenous (i.v.) injection at various doses.
-
The control group receives the vehicle alone.
3. Seizure Induction:
-
30-60 minutes after drug administration, pentylenetetrazole (PTZ) is injected intraperitoneally (i.p.) at a dose of 60-80 mg/kg to induce seizures.
4. Behavioral Observation:
-
Animals are observed for 30 minutes following PTZ injection.
-
The latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures are recorded.
-
Seizure severity is scored using a standardized scale (e.g., Racine scale).
5. Data Analysis:
-
The anticonvulsant effect of CP-465022 is determined by its ability to increase the latency to seizures and decrease the incidence and severity of seizures compared to the vehicle-treated group.
In Vivo Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is based on the in vivo neuroprotection studies of CP-465022.[3]
1. Animals:
-
Male Wistar rats (250-300 g) are used.
2. Surgical Procedure (Transient MCAO):
-
Anesthesia is induced and maintained with isoflurane.
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for 90-120 minutes.
3. Drug Administration:
-
CP-465022 or vehicle is administered (e.g., intravenously) at the time of reperfusion (removal of the filament) and/or at specific time points post-occlusion.
4. Assessment of Infarct Volume:
-
24-48 hours after MCAO, animals are euthanized, and their brains are removed.
-
Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
The infarct volume is quantified using image analysis software.
5. Neurological Deficit Scoring:
-
Neurological function is assessed at various time points using a standardized scoring system (e.g., Bederson score) to evaluate motor deficits.
6. Data Analysis:
-
The neuroprotective effect of CP-465022 is evaluated by comparing the infarct volume and neurological deficit scores between the drug-treated and vehicle-treated groups.
Summary of In Vivo Findings
In vivo studies have revealed that CP-465022 possesses potent anticonvulsant properties, effectively protecting against seizures in the PTZ model.[3] However, in models of focal and global cerebral ischemia (MCAO), CP-465022 failed to demonstrate significant neuroprotective effects, despite its potent AMPA receptor antagonism.[3] This finding has contributed to the ongoing discussion about the precise role of AMPA receptor subtypes in ischemic neuronal damage.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of AMPA receptors. Its high potency, selectivity, and non-competitive mechanism of action make it a well-characterized antagonist. While its lack of neuroprotective efficacy in preclinical stroke models was a significant finding, its anticonvulsant properties highlight the potential of targeting AMPA receptors for the treatment of seizure disorders. This technical guide provides a solid foundation of its pharmacological profile to aid researchers in designing and interpreting studies involving this compound.
References
A Deep Dive into the Selectivity of CP-465022 Hydrochloride for AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
CP-465022 hydrochloride has emerged as a significant pharmacological tool in neuroscience research due to its potent and selective antagonist activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This technical guide provides a comprehensive overview of the selectivity profile of CP-465022, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Core Selectivity Profile
CP-465022 is a selective, non-competitive antagonist of AMPA receptors.[1][2] Its mechanism of action is independent of agonist concentration and is not use- or voltage-dependent.[1] This compound has been instrumental in elucidating the role of AMPA receptors in various physiological and pathophysiological processes.[1]
Quantitative Analysis of Receptor Inhibition
The selectivity of CP-465022 has been primarily characterized through functional assays, particularly electrophysiological recordings in primary neuronal cultures. The following table summarizes the key findings from these studies.
| Receptor Target | Agonist | Cell Type | Potency (IC₅₀) | Concentration for Effect | Percent Inhibition | Reference |
| AMPA Receptor | AMPA | Rat Cortical Neurons | 25 nM | - | - | [1] |
| Kainate Receptor | Kainate | Rat Cortical Neurons | 25 nM | 100 nM | Significant inhibition over 200s | [2] |
| Rat Hippocampal Neurons | 500 nM - 1 µM | Nearly complete inhibition (99.3%) | [2] | |||
| NMDA Receptor | NMDA | Rat Cortical Neurons | - | 1 µM (10 min) | Peak Current: Little effectSustained Current (8s): 26% | [2] |
| 10 µM | Peak Current: 36%Sustained Current (8s): 70% | [2] | ||||
| Rat Cerebellar Granule Neurons | 1 µM (10 min) | Peak Current: 19%Sustained Current (8s): 45% | [2] |
Note: The reported IC₅₀ value of 25 nM for kainate-induced responses in rat cortical neurons appears inconsistent with the broader claims of selectivity for AMPA receptors over kainate receptors.[1][3] Further studies are needed to fully elucidate the context of this finding. However, the dose-dependent inhibition of kainate-induced currents at higher concentrations (100 nM to 1 µM) in hippocampal neurons suggests a more complex interaction.
Experimental Methodologies
The characterization of CP-465022's selectivity has been predominantly achieved through patch-clamp electrophysiology on primary neuronal cultures.
Primary Neuronal Cell Culture
-
Cortical and Hippocampal Neurons: Dissociated cortical and hippocampal neurons are typically prepared from embryonic day 18 rat fetuses. The tissue is enzymatically and mechanically dissociated, and the cells are plated on poly-L-lysine-coated glass coverslips. Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics. Experiments are usually performed on mature neurons, typically after 14-21 days in vitro.
-
Cerebellar Granule Neurons: Cerebellar granule neurons are prepared from 7- to 8-day-old rat pups. The cerebella are dissected, minced, and dissociated using trypsin. The cells are then plated on poly-L-lysine-coated coverslips and maintained in a basal medium of Eagle with Earle's salts, supplemented with fetal bovine serum, glucose, and antibiotics.
Electrophysiological Recordings
Whole-cell patch-clamp recordings are the primary method for assessing the functional activity of CP-465022 on ionotropic glutamate (B1630785) receptors.
-
Recording Setup: Neurons are visualized using an inverted microscope equipped with differential interference contrast optics. Recordings are performed at room temperature. Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 0.5 µM) is often included to block voltage-gated sodium channels, and picrotoxin (B1677862) (50 µM) to block GABAₐ receptors.
-
Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
-
Drug Application: Agonists and antagonists are applied to the recorded neuron using a rapid solution exchange system. This allows for precise control of the timing and concentration of drug application.
-
Voltage-Clamp Protocol: Neurons are typically voltage-clamped at a holding potential of -60 mV to -70 mV to minimize the contribution of voltage-gated channels. Agonist-induced currents are then recorded in response to the application of AMPA, kainate, or NMDA. The effect of CP-465022 is assessed by pre-incubating the cells with the compound for a defined period before co-application with the agonist.
Visualizing the Experimental Workflow and Receptor Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the selectivity of CP-465022 and the interaction of the compound with the AMPA receptor.
Summary of Selectivity
This compound is a potent and selective non-competitive antagonist of AMPA receptors. Its high affinity for AMPA receptors, with an IC₅₀ in the low nanomolar range, contrasts with its weaker effects on NMDA receptors, which are only observed at micromolar concentrations and primarily affect the sustained component of the current. While there is some evidence of activity at kainate receptors, the existing data suggests a complex interaction that requires further investigation to fully understand its selectivity profile. The equipotency of CP-465022 across different AMPA receptor subunit combinations makes it a valuable tool for studying the global effects of AMPA receptor antagonism in the central nervous system.[1]
References
In-Depth Technical Guide to CP-465022 Hydrochloride: A Selective Non-Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP-465022 hydrochloride. It is intended to serve as a core resource for researchers and professionals engaged in neuroscience drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Chemical Structure and Properties
This compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its chemical name is 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride.[2]
The core structure of CP-465022 is a quinazolin-4-one moiety, a class of compounds known for a wide range of biological activities. The molecule's specific substitutions are crucial for its high affinity and selectivity for the AMPA receptor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental use.
| Property | Value | Reference |
| Molecular Formula | C26H24ClFN4O.HCl | [1][2] |
| Molecular Weight | 499.41 g/mol | [1][2] |
| CAS Number | 1785666-59-2 | [1] |
| Appearance | White to slightly yellow powder | |
| Solubility | Soluble in DMSO (to 100 mM) and water (to 10 mM) | [1][3] |
| Storage | Desiccate at room temperature | [1] |
| Purity | ≥98% (HPLC) | [2] |
Spectral Data
While specific spectral data like NMR and mass spectrometry were not detailed in the initial search, these are critical for compound identification and characterization. Researchers synthesizing or acquiring this compound should perform such analyses to confirm its identity and purity.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a non-competitive antagonist of the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate (B1630785), for its binding site. Instead, it binds to an allosteric site on the receptor complex.[4] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.
The binding site for CP-465022 is located at the interface between the S1 and S2 glutamate-binding core and the channel transmembrane domains, specifically interacting with the S1-M1 and S2-M4 linkers.[4] This interaction disrupts the transduction of the agonist binding signal into channel gating, effectively blocking ion flux.[4]
Signaling Pathway Diagram
The following diagram, generated using Graphviz, illustrates the canonical AMPA receptor signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of this compound.
Synthesis of this compound
While a detailed, step-by-step patented synthesis protocol is proprietary, the general synthesis of 3,2-disubstituted quinazolin-4(3H)-ones involves a multi-step process. A plausible synthetic route, based on the synthesis of similar quinazolinone derivatives, is outlined below. This should be considered a general guide and would require optimization.
Workflow for the Synthesis of Quinazolinone Derivatives:
A key step involves the condensation of an appropriately substituted anthranilic acid with 2-chlorobenzoyl chloride to form a benzoxazinone (B8607429) intermediate.[5] This intermediate is then reacted with hydrazine to yield a 3-amino-quinazolinone. Subsequent reaction with a pyridine-2-carbaldehyde derivative and conversion to the hydrochloride salt would yield the final product. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar compounds.[5]
In Vivo Model: Pentylenetetrazole (PTZ)-Induced Seizures
This model is used to evaluate the anticonvulsant activity of compounds.
Protocol:
-
Animals: Male Wistar rats are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline or DMSO/saline), is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.
-
PTZ Injection: After a predetermined pretreatment time (e.g., 30 minutes), a sub-convulsive dose of PTZ (e.g., 30-60 mg/kg, i.p.) is administered.
-
Observation: Animals are observed for the onset and severity of seizures for at least 30 minutes. Seizure activity is scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: The latency to the first seizure, the duration of seizures, and the seizure score are recorded and compared between the vehicle-treated and drug-treated groups.
In Vitro Assay: Electrophysiological Recording
Whole-cell patch-clamp electrophysiology in primary neuronal cultures or brain slices is used to characterize the effects of CP-465022 on AMPA receptor-mediated currents.
Protocol:
-
Cell/Tissue Preparation: Primary cortical neurons are cultured, or acute brain slices (e.g., hippocampal or cortical) are prepared.
-
Recording Setup: Cells or slices are transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patching: A neuron is visualized, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane is then ruptured to achieve the whole-cell configuration.
-
Current Recording: The neuron is voltage-clamped at a holding potential (e.g., -70 mV). AMPA receptor-mediated currents are evoked by local application of an AMPA receptor agonist (e.g., kainate or AMPA) or by electrical stimulation of afferent pathways.
-
Drug Application: After recording stable baseline currents, this compound is bath-applied at various concentrations.
-
Data Analysis: The amplitude and kinetics of the AMPA receptor-mediated currents before and after drug application are measured and analyzed to determine the inhibitory concentration (IC50) and the nature of the inhibition (e.g., use-dependence, voltage-dependence). CP-465022 has been shown to inhibit AMPA receptor-mediated currents with an IC50 of 25 nM in rat cortical neurons.[6]
Pharmacological and Biological Activity
This compound is a highly selective antagonist for AMPA receptors over other glutamate receptor subtypes like kainate and NMDA receptors.[6] It exhibits potent anticonvulsant activity in various preclinical models.[7] Interestingly, despite its potent AMPA receptor blocking activity, in vivo studies have shown that it may not be neuroprotective in models of cerebral ischemia.[7]
The compound is brain-penetrant and orally active, making it a valuable tool for in vivo studies investigating the role of AMPA receptors in various physiological and pathological processes.[1]
Conclusion
This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its unique pharmacological profile makes it an important research tool for elucidating the roles of AMPA receptors in the central nervous system. The data and protocols presented in this guide are intended to facilitate further research and development in the field of neuroscience.
Disclaimer: The information provided in this document is for research and informational purposes only. It is not intended as a substitute for professional scientific or medical advice. Always consult with a qualified professional for any health concerns or before making any decisions related to your health or treatment.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CP 465022 hydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. CP 465022 hydrochloride | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 6. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
CP-465022 hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key data, experimental methodologies, and mechanistic insights to support ongoing and future research in neuropharmacology and drug development.
Chemical and Physical Data
This compound is a quinazolinone derivative with the following properties:
| Property | Value |
| CAS Number | 1785666-59-2[1] |
| Molecular Weight | 499.41 g/mol [1] |
| Molecular Formula | C₂₆H₂₄ClFN₄O·HCl[1] |
| Chemical Name | 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride |
| Purity | Typically ≥98% (HPLC)[1] |
| Solubility | Soluble in DMSO (up to 100 mM)[1] |
| Storage | Desiccate at room temperature[1] |
Note: Another CAS number, 199655-36-2, may be associated with the free base or a different salt form of CP-465022. Researchers should verify the specific form they are using.
Mechanism of Action
This compound is a selective and potent non-competitive antagonist of AMPA receptors, with a reported IC₅₀ of 25 nM in rat cortical neurons. Its mechanism of action is distinct from competitive antagonists that bind to the glutamate (B1630785) binding site. Instead, CP-465022 interacts with an allosteric site on the AMPA receptor complex. This non-competitive inhibition is not dependent on agonist concentration, nor is it use- or voltage-dependent.
In addition to its primary activity at AMPA receptors, CP-465022 has also been shown to significantly block the persistent component of Naᵥ1.6 channel activity[1]. This dual action may contribute to its potent anticonvulsant effects. The compound displays high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors[2].
Signaling Pathway
The primary signaling pathway affected by CP-465022 is the fast excitatory neurotransmission mediated by AMPA receptors. By binding to an allosteric site, CP-465022 prevents the ion channel from opening in response to glutamate binding, thereby inhibiting the influx of sodium and calcium ions that leads to neuronal depolarization. This modulation of AMPA receptor activity has significant implications for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.
References
Methodological & Application
Application Notes and Protocols for CP-465022 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] It exhibits anticonvulsant properties and has been investigated for its neuroprotective potential in models of cerebral ischemia.[1][2][5] This document provides detailed experimental protocols for in vitro and in vivo studies involving CP-465022, based on published research.
Chemical Name: 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride[3]
Mechanism of Action
CP-465022 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with the agonist (e.g., glutamate) for the binding site.[6][7] Instead, it binds to an allosteric site on the receptor, inducing a conformational change that prevents ion channel opening.[8] This inhibition is not dependent on voltage or use.[6][7] CP-465022 is highly selective for AMPA receptors over N-methyl-D-aspartate (NMDA) and kainate receptors.[2][6][7]
Figure 1: Mechanism of action of CP-465022 at the AMPA receptor.
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| IC50 | 25 nM | Rat | Inhibition of AMPA receptor-mediated currents in cortical neurons | [3][6][9][10] |
| Anticonvulsant Efficacy | Full efficacy at 10 mg/kg (s.c.) | Rat | Pentylenetetrazole (PTZ)-induced seizure model | [5] |
| Neuroprotection (Global Ischemia) | No significant reduction in CA1 neuron loss | Rat | Four-vessel occlusion model | [1][2][5] |
| Neuroprotection (Focal Ischemia) | No significant reduction in infarct volume | Rat | Middle cerebral artery occlusion (MCAO) model | [1][2][5] |
| Locomotor Activity | Dose-dependent inhibition | Rat | Open field test | [5] |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording in Cortical Neurons
This protocol is adapted from methodologies used to characterize novel AMPA receptor antagonists.
Objective: To determine the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured rat cortical neurons.
Materials:
-
Primary cortical neuron cultures from embryonic rats
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
AMPA
-
This compound stock solution (in DMSO or water)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture primary cortical neurons on glass coverslips.
-
After 7-14 days in vitro, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the membrane potential at -60 mV.
-
Apply AMPA (e.g., 100 µM) to elicit an inward current.
-
Wash out the AMPA and allow the current to return to baseline.
-
Pre-incubate the neuron with varying concentrations of CP-465022 for a defined period.
-
Co-apply AMPA and CP-465022 and record the resulting current.
-
Wash out the drugs and repeat with different concentrations of CP-465022 to generate a dose-response curve.
-
Calculate the IC50 value by fitting the data to a logistic equation.
Figure 2: Workflow for in vitro patch-clamp experiments.
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To assess the anticonvulsant efficacy of CP-465022 in a rat model of generalized seizures.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Pentylenetetrazole (PTZ) solution (e.g., 70 mg/kg in saline)
-
Observation chambers
-
Timer
Procedure:
-
Acclimate rats to the experimental environment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PTZ (s.c. or i.p.).
-
Immediately place the rat in an observation chamber and start the timer.
-
Observe the animal for seizure activity for at least 30 minutes.
-
Record the latency to the first myoclonic jerk and the presence or absence of generalized tonic-clonic seizures.
-
Assess the percentage of animals protected from seizures at each dose of CP-465022.
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective effect of CP-465022 in a rat model of focal cerebral ischemia.
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament suture (e.g., 4-0)
-
This compound
-
Vehicle
-
Physiological monitoring equipment (temperature, blood gases)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA.
-
Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, administer CP-465022 (e.g., 5 mg/kg, s.c.) or vehicle.[5]
-
Thirty minutes after drug administration, withdraw the filament to allow reperfusion.
-
Administer a second, lower dose of CP-465022 (e.g., 2 mg/kg, s.c.) or vehicle 3.5 hours later.[5]
-
Allow the animal to recover for 24-48 hours.
-
Euthanize the rat and remove the brain.
-
Slice the brain into coronal sections and stain with TTC.
-
Quantify the infarct volume.
Figure 3: Experimental workflow for the MCAO model.
In Vivo Neuroprotection: Global Cerebral Ischemia Model (Four-Vessel Occlusion)
Objective: To determine if CP-465022 can prevent delayed neuronal death in a rat model of global cerebral ischemia.
Materials:
-
Adult male rats
-
Anesthesia
-
Surgical instruments
-
Aneurysm clips
-
This compound
-
Vehicle
-
Histology equipment and reagents (e.g., for Nissl staining)
Procedure:
-
Day 1: Anesthetize the rat and occlude both vertebral arteries by electrocautery through the alar foramina of the first cervical vertebra. Place loose ligatures around both common carotid arteries.
-
Day 2: Re-anesthetize the rat and expose the common carotid arteries.
-
Induce global ischemia by tightening the ligatures on the common carotid arteries for 10 minutes.
-
Release the ligatures to allow reperfusion.
-
Administer CP-465022 (e.g., 5 mg/kg or 10 mg/kg, s.c.) or vehicle at the time of reperfusion.[5]
-
Administer a second, lower dose (e.g., 2 mg/kg or 4 mg/kg, s.c.) 4 hours later.[5]
-
Allow the animal to recover for 7 days.
-
Euthanize the rat, perfuse the brain with fixative, and process for histology.
-
Perform Nissl staining on hippocampal sections and quantify the number of surviving CA1 pyramidal neurons.
Disclaimer
These protocols are intended as a guide for research purposes only. Investigators should adapt these methods to their specific experimental conditions and adhere to all institutional and governmental regulations regarding animal care and use.
References
- 1. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Global Ischemic 4-VO Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. genes2cognition.org [genes2cognition.org]
- 10. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
Application Notes and Protocols for CP-465022 Hydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of CP-465022 hydrochloride, a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in in vitro research settings.
Introduction
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1] It acts as a noncompetitive antagonist, meaning its inhibitory effect is not dependent on the concentration of the agonist (e.g., glutamate (B1630785) or AMPA) and is not use- or voltage-dependent.[2] This compound has demonstrated high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors, making it a precise tool for dissecting glutamatergic signaling pathways.[2][3][4]
Mechanism of Action
This compound allosterically inhibits AMPA receptors. This means it binds to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor, preventing ion channel opening even when an agonist is bound. This noncompetitive mechanism of action is a key feature that distinguishes it from competitive antagonists that directly compete with glutamate for binding.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound on various glutamate receptor-mediated responses.
Table 1: Inhibitory Potency of CP-465022 on Kainate-Induced Responses
| Parameter | Cell Type | Value | Reference |
| IC₅₀ | Rat Cortical Neurons | 25 nM | [1][2][5] |
| Concentration for complete inhibition | Rat Cortical Neurons | 3.2 µM | [1][6] |
Table 2: Inhibitory Effects of CP-465022 on Kainate-Induced Whole-Cell Currents in Rat Hippocampal Neurons
| CP-465022 Concentration | Effect | Reference |
| 100 nM | Inhibits kainate currents over 200s | [1][6] |
| 500 nM | Nearly complete inhibition | [1][6] |
| 1 µM | Nearly complete inhibition (99.3%) | [1][6] |
Table 3: Inhibitory Effects of CP-465022 on NMDA-Induced Currents
| Cell Type | CP-465022 Concentration | Incubation Time | Effect on Peak Current | Effect on Current at 8s | Reference |
| Cortical Neurons | 1 µM | 10 min | Little effect | 26% reduction | [1] |
| Cortical Neurons | 10 µM | - | 36% inhibition | 70% inhibition | [1] |
| Cerebellar Granule Neurons | 1 µM | 10 min | 19% inhibition | 45% reduction | [1] |
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of CP-465022 on ligand-gated ion channels in cultured neurons.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured neurons (e.g., rat cortical, hippocampal, or cerebellar granule neurons)
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2)
-
Agonist stock solution (e.g., Kainate or AMPA)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Preparation of Solutions: Prepare fresh dilutions of this compound and the agonist in the external solution on the day of the experiment.
-
Cell Culture: Plate neurons on coverslips and culture under appropriate conditions until mature enough for electrophysiological recordings.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Using a micromanipulator, approach a neuron with a patch pipette filled with internal solution.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the agonist (e.g., 100 µM Kainate) for a set duration to elicit an inward current. Record this baseline response.
-
-
Application of CP-465022:
-
Perfuse the chamber with the external solution containing the desired concentration of this compound for a predetermined incubation period (e.g., 2-10 minutes).
-
-
Recording of Inhibited Response:
-
While continuously perfusing with the CP-465022 solution, co-apply the agonist.
-
Record the resulting current. The reduction in current amplitude compared to the baseline represents the inhibitory effect of CP-465022.
-
-
Dose-Response Curve (Optional):
-
Repeat steps 5 and 6 with a range of CP-465022 concentrations to determine the IC₅₀ value.
-
-
Washout:
-
Perfuse the chamber with the external solution without CP-465022 to wash out the compound and observe any recovery of the agonist-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents before, during, and after CP-465022 application.
-
Calculate the percentage of inhibition for each concentration.
-
If a dose-response curve was generated, fit the data to a logistic function to determine the IC₅₀.
-
Cell Viability/Toxicity Assay
This protocol can be used to assess the potential cytotoxic effects of CP-465022 on neuronal or other cell cultures.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of CP-465022. Include vehicle-only (e.g., DMSO) and untreated controls.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or fluorescent/luminescent signal generation.
-
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot cell viability (%) against the concentration of CP-465022 to assess cytotoxicity.
-
Concluding Remarks
This compound is a powerful tool for the in vitro study of AMPA receptor function. Its high potency and selectivity allow for precise modulation of AMPA receptor activity. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs. As with any pharmacological agent, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and experimental condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. CP 465022 hydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
CP-465022 Hydrochloride: Application Notes for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 hydrochloride is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It serves as a valuable research tool for investigating the physiological and pathophysiological roles of AMPA receptors in the central nervous system.[4][5] In preclinical animal models, CP-465022 has demonstrated efficacy as an anticonvulsant.[1][6] However, it did not show neuroprotective effects in rat models of global and focal ischemia.[1][2]
This document provides detailed application notes and protocols for the use of this compound in in vivo animal models, based on published research.
Mechanism of Action
CP-465022 acts as a noncompetitive antagonist at AMPA receptors, meaning it does not compete with the endogenous ligand glutamate (B1630785) for the binding site.[4] Instead, it binds to an allosteric site on the receptor, inhibiting its function.[4] This compound is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[2][4] The inhibition of AMPA receptors by CP-465022 leads to a reduction in excitatory neurotransmission.
Data Presentation
In Vitro Potency
| Parameter | Species | Cell Type | Value |
| IC₅₀ | Rat | Cortical Neurons | 25 nM[3][4][5] |
In Vivo Pharmacokinetics in Rats (10 mg/kg, SC)
| Parameter | Value |
| Time to Peak Plasma Concentration | ~30 minutes[1] |
| Plasma Half-life | ~4 hours[1] |
In Vivo Efficacy in Rats (Anticonvulsant Activity)
| Model | Endpoint | Efficacious Dose (SC) |
| Pentylenetetrazole-induced seizures | Inhibition of seizures and lethality | 10 mg/kg (full efficacy for at least 4 hours)[1] |
In Vivo Efficacy in Rats (Neuroprotection)
| Model | Treatment Paradigm | Outcome |
| Global Ischemia (10 min) | 5 mg/kg SC at reperfusion, 2 mg/kg SC 4 hours later | No reduction in CA1 neuron loss[1] |
| Global Ischemia (10 min) | 10 mg/kg SC at reperfusion, 4 mg/kg SC 4 hours later | No reduction in CA1 neuron loss[1] |
| Middle Cerebral Artery Occlusion (MCAO) | - | No reduction in infarct size[1] |
Experimental Protocols
Anticonvulsant Activity Assessment in Rats
This protocol is adapted from studies evaluating the efficacy of CP-465022 in a chemically-induced seizure model.[1]
Materials:
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Pentylenetetrazole (PTZ)
-
Male rats
-
Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: Allow male rats to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Administration:
-
Seizure Induction:
-
Administer pentylenetetrazole (100 mg/kg) via intraperitoneal (IP) injection.[1]
-
-
Observation:
-
Immediately after PTZ administration, place the animals in individual observation chambers.
-
Monitor the animals continuously for the onset of clonic and tonic seizures, as well as lethality, for a period of up to 1800 seconds.[1]
-
-
Data Analysis:
-
Record the latency (in seconds) to the first clonic seizure, the first tonic seizure, and death for each animal.
-
Compare the latencies between the CP-465022-treated groups and the vehicle-treated group using appropriate statistical methods.
-
Global Cerebral Ischemia Model in Rats
This protocol describes a model of global cerebral ischemia to evaluate the neuroprotective potential of CP-465022.[1]
Materials:
-
This compound
-
Vehicle
-
Anesthetics
-
Surgical instruments for 4-vessel occlusion
-
Histology equipment (microtome, stains, microscope)
Procedure:
-
Ischemia Induction:
-
Anesthetize male rats.
-
Induce global cerebral ischemia using a method such as the 4-vessel occlusion model for a duration of 10 minutes.[1]
-
-
Reperfusion and Treatment:
-
At the time of reperfusion, administer the first dose of CP-465022 or vehicle subcutaneously. Dosing regimens that have been tested are 5 mg/kg and 10 mg/kg.[1]
-
Four hours after the first dose, administer a second dose of CP-465022 (e.g., 2 mg/kg for the 5 mg/kg initial dose group, and 4 mg/kg for the 10 mg/kg initial dose group) or vehicle.[1]
-
-
Survival and Tissue Processing:
-
Allow the animals to survive for 7 days.[1]
-
On day 7, euthanize the animals and perfuse the brains for histological analysis.
-
-
Histological Analysis:
-
Process the brains for histology and stain sections to visualize neurons (e.g., with cresyl violet).
-
Quantify the number of surviving neurons in the CA1 region of the hippocampus.
-
-
Data Analysis:
-
Compare the percentage of neuronal loss in the CA1 region between the CP-465022-treated groups and the vehicle-treated group.
-
Conclusion
This compound is a selective noncompetitive AMPA receptor antagonist with demonstrated anticonvulsant properties in rodent models. While it effectively blocks AMPA receptor activity in the CNS after systemic administration, it has not shown neuroprotective efficacy in models of ischemic stroke.[1][2] These application notes provide a framework for utilizing CP-465022 in in vivo research to further explore the roles of AMPA receptors in various neurological processes. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. ahajournals.org [ahajournals.org]
- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Application Notes: Characterizing AMPA Receptors with CP-465022 Hydrochloride using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Its mechanism of action, which is not dependent on agonist concentration, use, or voltage, makes it a valuable pharmacological tool for investigating the role of AMPA receptors in various physiological and pathophysiological processes.[3] These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp recordings to characterize AMPA receptor-mediated currents in neuronal preparations.
Mechanism of Action
CP-465022 acts as a non-competitive antagonist, meaning it binds to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when the agonist (e.g., glutamate or AMPA) is bound. This effectively blocks the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization. The compound is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[3][4]
Caption: Mechanism of this compound as a non-competitive AMPA receptor antagonist.
Data Presentation: Quantitative Analysis
This compound exhibits high potency and a distinct inhibitory profile. The following tables summarize its effects based on patch-clamp studies.
Table 1: Potency of this compound
| Parameter | Agonist | Preparation | Value | Reference |
| IC₅₀ | Kainate | Rat Cortical Neurons | 25 nM | [1][2][3] |
Table 2: Inhibitory Profile of this compound on Various Receptors
| Target Receptor | Agonist | Concentration | % Inhibition (Mean) | Preparation | Reference |
| Kainate | Kainate | 500 nM | ~99% | Rat Hippocampal Neurons | [1] |
| NMDA | NMDA | 1 µM | 19% (peak current) | Rat Cerebellar Granule Neurons | [1] |
| NMDA | NMDA | 1 µM | 45% (current at 8s) | Rat Cerebellar Granule Neurons | [1] |
| NMDA | NMDA | 10 µM | 36% (peak current) | Rat Cortical Neurons | [1] |
| NMDA | NMDA | 10 µM | 70% (current at 8s) | Rat Cortical Neurons | [1] |
| Naᵥ1.6 | Ramp Depolarization | Standard Concentrations | ~30% | HEK cells expressing Naᵥ1.6 | [1] |
Note: While highly selective for AMPA receptors, CP-465022 shows some off-target effects at higher concentrations, including inhibition of the persistent component of Naᵥ1.6 channels.[1] Researchers should consider these effects when designing experiments.
Experimental Protocols
This section provides a detailed protocol for performing whole-cell voltage-clamp recordings to measure the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.
Solutions and Reagents
Proper solution preparation is critical for healthy cells and stable recordings.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM):
-
126 NaCl
-
3 KCl
-
2 MgSO₄
-
2 CaCl₂
-
1.25 NaH₂PO₄
-
26.4 NaHCO₃
-
10 Glucose
-
Preparation: Prepare 10X stock solutions. On the day of the experiment, dilute to 1X, adjust osmolarity to ~290-310 mOsm, and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15 minutes before use.[2][5]
-
-
Intracellular (Pipette) Solution (in mM):
-
115 K-Gluconate (or Cs-Methanesulfonate to block K⁺ channels)
-
4 NaCl
-
40 HEPES
-
2 ATP-Mg
-
0.3 GTP-Na
-
Preparation: Adjust pH to 7.2 with KOH (or CsOH) and osmolarity to ~270-290 mOsm (should be slightly lower than aCSF).[2][5][6] Aliquot and store at -20°C. Filter through a 0.22 µm syringe filter before use.
-
-
Pharmacological Agents:
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO or water. The final concentration for experiments typically ranges from 10 nM to 10 µM.
-
AMPA or Kainate: Agonist to evoke currents.
-
Tetrodotoxin (TTX): 1 µM to block voltage-gated sodium channels.[2]
-
Picrotoxin or Bicuculline: 50-100 µM to block GABA-A receptor-mediated currents.[2]
-
D-AP5: 50 µM to block NMDA receptor-mediated currents, ensuring isolated AMPA receptor activity.[2]
-
Electrophysiological Recording Procedure
The following workflow outlines the key steps for a successful patch-clamp experiment.
Caption: Experimental workflow for whole-cell patch-clamp recording with CP-465022.
Step-by-Step Method:
-
Preparation: Place the coverslip with cultured neurons into the recording chamber and begin continuous perfusion with oxygenated aCSF (1.5-2 mL/min).[2]
-
Pipette Positioning: Fill a pulled glass pipette (3-7 MΩ resistance) with the filtered intracellular solution.[5] Under positive pressure, lower the pipette into the bath and approach a target neuron.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance "gigaseal" (>1 GΩ).[7]
-
Whole-Cell Access: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[8]
-
Stabilization: Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV or -70 mV. Allow the cell to stabilize for 5-10 minutes.
-
Isolating AMPA Currents: Perfuse the chamber with aCSF containing TTX, D-AP5, and a GABA-A antagonist to pharmacologically isolate AMPA receptor-mediated currents.[2]
-
Baseline Recording: Record baseline activity. Then, apply a brief pulse of an AMPA receptor agonist (e.g., 10 µM AMPA or Kainate) to evoke a stable inward current. Repeat several times to ensure a consistent response.
-
CP-465022 Application: Co-perfuse the agonist with the desired concentration of this compound.
-
Inhibition Recording: Once the drug has reached the cell, apply the agonist again and record the inhibited current. The degree of inhibition can be calculated by comparing the peak current amplitude before and after CP-465022 application.
-
Dose-Response: Repeat steps 7-9 with varying concentrations of CP-465022 to generate a dose-response curve and calculate the IC₅₀.
References
- 1. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Notes and Protocols: CP-465022 Hydrochloride in Rodent Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] As a brain-penetrant, orally active compound, it has demonstrated significant anticonvulsant activity in preclinical studies.[2] This document provides detailed application notes and protocols for the use of this compound in a key rodent seizure model, offering a valuable resource for researchers investigating novel antiepileptic therapies. The primary mechanism of action of CP-465022 involves the allosteric inhibition of AMPA receptors, thereby reducing excessive excitatory neurotransmission, a key factor in the generation and spread of seizures.[1]
Data Presentation
The anticonvulsant efficacy of this compound has been quantitatively assessed in the pentylenetetrazole (PTZ)-induced seizure model in rats. The following table summarizes the effective dosages and observed outcomes.
| Rodent Model | Species | Administration Route | Dosage | Effect | Citation |
| Pentylenetetrazole (PTZ)-induced seizures | Rat | Subcutaneous (SC) | 5 mg/kg | Above the ED₅₀ for inhibition of tonic and clonic seizures. | [1] |
| Pentylenetetrazole (PTZ)-induced seizures | Rat | Subcutaneous (SC) | 10 mg/kg | Complete inhibition of tonic and clonic seizures. Associated with significant ataxia. | [1] |
ED₅₀: Median effective dose
Signaling Pathway of this compound
CP-465022 acts as a non-competitive antagonist at the AMPA receptor. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 binds to an allosteric site on the receptor complex. This binding event induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound. This mechanism effectively blocks the influx of sodium and calcium ions into the postsynaptic neuron, thereby dampening excitatory neurotransmission and reducing neuronal hyperexcitability that leads to seizures.
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This protocol details the methodology for assessing the anticonvulsant efficacy of this compound against seizures induced by pentylenetetrazole (PTZ), a GABA-A receptor antagonist.
Materials:
-
This compound
-
Pentylenetetrazole (PTZ)
-
Vehicle for CP-465022 (e.g., sterile saline, distilled water, or a suitable solvent)
-
Vehicle for PTZ (e.g., 0.9% saline)
-
Adult male rats (e.g., Sprague-Dawley or Wistar strain), weighing 200-250g
-
Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for 5 mg/kg and 10 mg/kg doses).
-
Dissolve PTZ in 0.9% saline to a concentration that allows for the administration of 100 mg/kg in a suitable injection volume.
-
-
Experimental Groups: Divide the animals into at least three groups:
-
Vehicle control group (receives vehicle for CP-465022)
-
CP-465022 low dose group (e.g., 5 mg/kg)
-
CP-465022 high dose group (e.g., 10 mg/kg)
-
-
Drug Administration:
-
Administer the appropriate dose of this compound or its vehicle subcutaneously (SC) to the rats in their respective groups.
-
-
Pre-treatment Time: Allow for a pre-treatment period of 60 minutes after the administration of CP-465022 or vehicle.[1]
-
Seizure Induction:
-
After the pre-treatment period, administer PTZ (100 mg/kg) intraperitoneally (IP) to all animals.[1]
-
-
Observation:
-
Immediately after PTZ injection, place each rat in an individual observation chamber.
-
Observe the animals continuously for at least 30 minutes.
-
Record the following parameters:
-
Latency to the first clonic seizure.
-
Incidence of clonic seizures (presence or absence).
-
Latency to the first tonic seizure.
-
Incidence of tonic seizures (presence or absence).
-
Incidence of lethality.
-
-
-
Data Analysis:
-
Compare the latencies to seizures between the control and CP-465022-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Compare the incidence of seizures and lethality between groups using a chi-square test or Fisher's exact test.
-
Discussion and Limitations
The available data robustly supports the anticonvulsant efficacy of this compound in the PTZ-induced seizure model in rats.[1] The dose-dependent inhibition of both clonic and tonic seizures highlights its potential as a broad-spectrum antiepileptic agent.
It is important to note a significant limitation in the current body of published research. As of the latest review, there is a lack of direct evidence for the use and effective dosage of this compound in other common rodent seizure models, such as the maximal electroshock (MES) seizure model, audiogenic seizure models, or kindling models. While the mechanism of action suggests potential efficacy in these models, further experimental validation is required to establish specific dosages and protocols. Future research should aim to broaden the preclinical profile of CP-465022 to provide a more comprehensive understanding of its anticonvulsant properties.
References
Application Notes and Protocols: Preparing CP-465022 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 25 nM in rat cortical neurons.[1][2][3][4][5] It exhibits anticonvulsant activity and serves as a critical tool for investigating the role of AMPA receptors in various physiological and pathological processes.[1][2][3][6] Proper preparation of stock solutions is paramount to ensure the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 499.41 g/mol | [1][2][7] |
| Molecular Formula | C₂₆H₂₄ClFN₄O·HCl | [1][2][7] |
| Purity | ≥98% | [2][7] |
| Appearance | Solid | N/A |
| CAS Number | 1785666-59-2 | [2][7] |
Solubility Data
The solubility of this compound in commonly used laboratory solvents is crucial for the preparation of stock solutions.
| Solvent | Maximum Concentration | References |
| DMSO | 100 mM | [1][2][7] |
| Water | 10 mM | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media.
Calculations:
To prepare a 100 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 100 mM stock solution:
Mass (mg) = 0.1 mol/L x 0.001 L x 499.41 g/mol x 1000 mg/g = 49.94 mg
Procedure:
-
Weighing: Accurately weigh 49.94 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of a 10 mM Aqueous Stock Solution
For experiments where DMSO may interfere, an aqueous stock solution can be prepared. Note the lower maximum solubility in water.
Calculations:
For 1 mL of a 10 mM stock solution:
Mass (mg) = 0.01 mol/L x 0.001 L x 499.41 g/mol x 1000 mg/g = 4.99 mg
Procedure:
-
Weighing: Weigh 4.99 mg of this compound powder.
-
Dissolving: Add the powder to a sterile tube. Add 1 mL of sterile, nuclease-free water.
-
Mixing: Vortex thoroughly to dissolve. Sonication may be used sparingly if needed.
-
Usage: It is recommended to prepare and use aqueous solutions on the same day if possible.[1]
-
Storage: If short-term storage is necessary, store at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitate has formed.
Visualization of Pathways and Workflows
Signaling Pathway of AMPA Receptor Antagonism
The following diagram illustrates the mechanism of action of CP-465022 as a non-competitive antagonist of the AMPA receptor.
Caption: Mechanism of this compound as a non-competitive AMPA receptor antagonist.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps for preparing this compound stock solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Recording with CP-465022 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 hydrochloride is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] Its unique mechanism of action, which involves binding to an allosteric site on the AMPA receptor, makes it a valuable tool for investigating the role of AMPA receptors in various physiological and pathophysiological processes.[4] These application notes provide detailed protocols for the use of this compound in intracellular recording experiments, specifically for the characterization of its effects on AMPA receptor-mediated currents.
Mechanism of Action
CP-465022 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with the agonist (e.g., glutamate) for the binding site.[5][6] Instead, it binds to a separate, allosteric site on the receptor-channel complex, thereby inhibiting the ion channel's function. This inhibition is not dependent on the concentration of the agonist and is not use- or voltage-dependent.[5][6] CP-465022 is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[5][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating experimental design and data interpretation.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Agonist | Reference |
| IC50 | 25 nM | Rat Cortical Neurons | Kainate | [1][3] |
Table 2: Effects of this compound on Different Receptor Types
| Receptor | Effect | Concentration | Cell Type | Notes | Reference |
| AMPA | Potent, non-competitive antagonism | IC50 = 25 nM | Rat Cortical Neurons | Inhibition is not use- or voltage-dependent. | [5][6] |
| Kainate | Weak inhibition | - | - | Significantly less potent than on AMPA receptors. | [5][6] |
| NMDA | Little to no effect on peak currents | 1 µM | Cultured Rat Cerebellar Granule Neurons | Reduces current measured at 8 s during NMDA application by 26%. | [1] |
| NMDA | Inhibition of peak currents | 10 µM | Cortical Neurons | Inhibits peak currents by 36% and currents at 8 s by 70%. | [1] |
Experimental Protocols
The following protocols are intended as a guide and may require optimization for specific experimental systems.
Cell Culture and Preparation
This protocol is suitable for primary neuronal cultures or cell lines expressing AMPA receptors.
-
Cell Culture: Culture primary cortical or hippocampal neurons from embryonic rats or mice on poly-D-lysine-coated glass coverslips. Maintain cultures in a suitable neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection (for cell lines): For cell lines such as HEK293, transiently transfect with cDNAs encoding the desired AMPA receptor subunits using a suitable transfection reagent like calcium phosphate (B84403) or lipofectamine.[3] It is advisable to co-transfect with a fluorescent protein (e.g., eGFP) to identify transfected cells for recording.[3]
-
Preparation for Recording: After a suitable culture period (e.g., 10-14 days for primary neurons or 24-48 hours post-transfection for cell lines), transfer a coverslip to the recording chamber on the stage of an inverted microscope.
Solutions for Whole-Cell Patch-Clamp Recording
External (Bath) Solution (in mM):
| Component | Concentration |
| NaCl | 150 |
| KCl | 3 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose.
Internal (Pipette) Solution (in mM):
| Component | Concentration |
| K-Gluconate | 115 |
| KCl | 20 |
| HEPES | 10 |
| Mg-ATP | 2 |
| Na-GTP | 0.3 |
| Na2-Phosphocreatine | 10 |
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external recording solution. Ensure the final DMSO concentration does not exceed 0.1%.
Whole-Cell Voltage-Clamp Recording Protocol
This protocol is designed to measure AMPA receptor-mediated currents.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Gigaohm Seal: Under visual guidance, approach a selected neuron with the recording pipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Establishing Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Recording AMPA Receptor Currents:
-
Clamp the cell at a holding potential of -70 mV to minimize the contribution of voltage-gated channels and to record inward AMPA receptor-mediated currents.[7]
-
Locally perfuse the cell with an AMPA receptor agonist, such as glutamate (B1630785) (e.g., 10 mM) or AMPA (e.g., 100 µM), for a brief duration (e.g., 1-2 ms) to evoke a current. To isolate AMPA receptor currents, it is recommended to include antagonists for NMDA receptors (e.g., D-AP5, 50 µM) and GABAA receptors (e.g., picrotoxin, 100 µM) in the external solution.
-
-
Application of this compound:
-
After obtaining a stable baseline of agonist-evoked AMPA receptor currents, apply this compound by adding it to the external solution and perfusing the recording chamber.
-
Alternatively, for faster application and washout, use a multi-barrel local perfusion system to apply this compound directly onto the recorded cell.
-
Incubate the cell with CP-465022 for a sufficient period (e.g., 5-10 minutes) to allow for equilibration before re-applying the agonist to measure the inhibited response.
-
-
Data Acquisition and Analysis:
-
Record the currents using an appropriate patch-clamp amplifier and data acquisition software.
-
Filter the signals at 2-5 kHz and digitize at 10-20 kHz.
-
Analyze the peak amplitude and decay kinetics of the AMPA receptor-mediated currents before and after the application of this compound.
-
To determine the IC50, generate a concentration-response curve by applying a range of CP-465022 concentrations and fitting the data to a logistical equation.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of CP-465022 on the AMPA receptor.
Experimental Workflow for Intracellular Recording
Caption: Workflow for whole-cell patch-clamp recording with CP-465022.
Logical Relationship of CP-465022 Effects
Caption: Logical flow of the physiological effects of CP-465022.
References
- 1. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axolbio.com [axolbio.com]
- 3. Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-465022 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It interacts with an allosteric binding site on the AMPA receptor, thereby inhibiting its function.[4] This compound readily crosses the blood-brain barrier after systemic administration and has demonstrated efficacy in preclinical models of seizures.[2][4] However, it did not show neuroprotective effects in rat models of global and focal cerebral ischemia.[2][4] These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, with detailed protocols and quantitative data to guide researchers in their experimental design.
Data Presentation
Pharmacokinetic and Dosage Summary in Rodents
The following tables summarize key quantitative data from studies involving the administration of CP-465022 in rodents. While most of the detailed pharmacokinetic and neurobehavioral studies have been conducted in rats, this information provides a crucial starting point for designing experiments in mice.
| Table 1: Pharmacokinetic Profile of CP-465022 in Rats (Subcutaneous Administration) | |
| Parameter | Value |
| Dosage | 10 mg/kg (subcutaneous)[4] |
| Time to Peak Plasma Concentration | ~30 minutes[4] |
| Plasma Half-life | ~4 hours[4] |
| Observed Behavioral Effects | Ataxia observed within 30 minutes, lasting for approximately 4 hours.[4] |
| Table 2: Effective Doses of CP-465022 in Rodent Models | |
| Model | Species |
| Pentylenetetrazole-induced Seizures | Rat |
| Global Cerebral Ischemia | Rat |
| Focal Cerebral Ischemia (MCAO) | Rat |
Experimental Protocols
Important Note: The following protocols are based on studies conducted in rats and should be adapted and optimized for use in mice.
Protocol 1: Preparation of this compound for In Vivo Administration
-
Reconstitution: this compound can be prepared for subcutaneous or intravenous administration. For subcutaneous injection, a common vehicle is sterile saline or a solution of 5% dextrose.
-
Solubilization: The compound should be dissolved in the chosen vehicle to the desired final concentration. Sonication may be required to achieve complete dissolution.
-
Dose Calculation: The volume of the drug solution to be administered should be calculated based on the animal's body weight and the target dose.
Protocol 2: Subcutaneous Administration of CP-465022 in Mice (Adapted from Rat Studies)
-
Animal Handling: Acclimatize mice to the experimental environment to minimize stress.
-
Injection Site: Gently lift the skin on the back of the neck or flank to form a tent.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Administration: Slowly inject the calculated volume of the CP-465022 solution.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions and for the expected behavioral effects, such as sedation or ataxia.
Protocol 3: Evaluation of Anticonvulsant Activity (Adapted from Pentylenetetrazole Model in Rats)
-
Animal Groups: Divide mice into vehicle control and CP-465022 treatment groups.
-
Drug Administration: Administer this compound (e.g., doses ranging from 2.5 to 10 mg/kg, SC) or vehicle 60 minutes prior to seizure induction.[4]
-
Seizure Induction: Administer a convulsant agent such as pentylenetetrazole (e.g., 100 mg/kg, IP).[4]
-
Observation: Monitor the mice for the onset of clonic and tonic seizures and record the latency to each event.[4] A cutoff time (e.g., 1800 seconds) should be established.[4]
-
Data Analysis: Compare the seizure latencies between the vehicle and CP-465022-treated groups.
Visualizations
Mechanism of Action of CP-465022
Caption: Allosteric inhibition of the AMPA receptor by CP-465022.
Experimental Workflow for Anticonvulsant Study
Caption: Workflow for assessing the anticonvulsant effects of CP-465022.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Calcium Imaging with CP-465022 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 hydrochloride is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] With an IC₅₀ of 25 nM in rat cortical neurons, it serves as a valuable pharmacological tool for investigating the role of AMPA receptors in physiological and pathophysiological processes.[1][2][4] These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to study AMPA receptor function, particularly its role in mediating intracellular calcium influx.
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon activation by glutamate, they primarily conduct sodium ions, leading to depolarization. However, a subset of AMPA receptors, typically those lacking the GluA2 subunit, are also permeable to calcium.[5][6] This calcium influx through AMPA receptors plays a critical role in various forms of synaptic plasticity, as well as in excitotoxic neuronal injury.[5]
This compound can be employed to selectively block AMPA receptor-mediated calcium entry, allowing researchers to dissect its contribution to intracellular calcium signaling from other sources, such as voltage-gated calcium channels (VGCCs) and NMDA receptors.
Data Presentation
Pharmacological and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Mechanism of Action | Selective, non-competitive AMPA receptor antagonist | [1][2][3] |
| IC₅₀ | 25 nM (against Kainate-induced response in rat cortical neurons) | [1][2] |
| Molecular Weight | 499.41 g/mol | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Purity | ≥98% | [3] |
Effects of CP-465022 on Intracellular Calcium Signals
| Experimental Condition | Concentration of CP-465022 | Observed Effect | Cell Type | Calcium Indicator | Reference(s) |
| Inhibition of AMPAR-mediated calcium flux | 10 µM | Fully inhibited AMPAR-mediated calcium flux due to residual glutamate. | 293F cells expressing GluA1o-γ4 | GCaMP6s, Fluo-4 | |
| Resting calcium conditions | 10 µM | GCaMP6s fluorescence was uniformly dim. | 293F cells expressing GluA1o-γ4 | GCaMP6s | |
| Inhibition of Kainate-induced currents | 100 nM - 10 µM | Inhibitory effects on whole-cell currents. Nearly complete inhibition at 500 nM and 1 µM. | Rat hippocampal neurons | - | [2] |
| Inhibition of NMDA-induced currents | 1 µM (10 min) | Little effect on peak currents, but reduced current at 8s by 26%. | Cultured rat cerebellar granule neurons | - | [2] |
| Inhibition of NMDA-induced currents | 10 µM | Inhibited peak currents by 36% and currents at 8s by 70%. | Cortical neurons | - | [2] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in Primary Neuronal Cultures using Fluo-4 AM
This protocol describes the use of this compound to block AMPA receptor-mediated calcium influx in primary neuronal cultures loaded with the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on glass-bottom dishes.
-
This compound
-
AMPA or Glutamate (agonist)
-
Fluo-4 AM
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope with appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Preparation of Loading Solution:
-
On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 5 µM Fluo-4 AM, dilute the stock solution in your chosen physiological buffer (e.g., HBSS).
-
Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.1% to aid in dye solubilization.
-
Vortex the solution thoroughly to ensure the dye is well-dissolved.
-
-
Cell Loading:
-
Remove the culture medium from the primary neurons and wash the cells once with pre-warmed physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
After incubation, gently remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.
-
-
Application of CP-465022 and Agonist:
-
Prepare working solutions of CP-465022 and the AMPA receptor agonist (e.g., AMPA or glutamate) in the physiological buffer. A final concentration of 10 µM CP-465022 is recommended for complete blockade of AMPA receptor-mediated calcium flux.
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal for a defined period.
-
For antagonist treatment, perfuse the cells with the buffer containing the desired concentration of CP-465022.
-
After a pre-incubation period with the antagonist, stimulate the cells with the AMPA receptor agonist.
-
Continuously record the fluorescence intensity to measure changes in intracellular calcium.
-
-
Data Acquisition and Analysis:
-
Acquire images at a suitable frame rate to capture the kinetics of the calcium transients.
-
Measure the change in fluorescence intensity over time in regions of interest (ROIs) corresponding to individual neurons.
-
Express the change in fluorescence as a ratio of the fluorescence signal to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
Compare the agonist-induced calcium response in the presence and absence of CP-465022 to determine the contribution of AMPA receptors to the calcium signal.
-
Protocol 2: High-Throughput Calcium Imaging using a Genetically Encoded Calcium Indicator (GCaMP)
This protocol is adapted for a high-throughput screening format using a cell line stably expressing an AMPA receptor and a genetically encoded calcium indicator like GCaMP.
Materials:
-
Cell line stably expressing the desired AMPA receptor subtype and a GCaMP variant (e.g., GCaMP6s).
-
This compound
-
AMPA or Glutamate (agonist)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of Compound Plates:
-
Prepare serial dilutions of this compound in the assay buffer in a separate compound plate.
-
-
Assay Procedure (using a FLIPR or similar instrument):
-
Remove the culture medium from the cell plate and wash once with assay buffer.
-
The instrument will first add the CP-465022 solutions from the compound plate to the cell plate and incubate for a defined period (e.g., 15-30 minutes).
-
The instrument's camera will then begin recording baseline fluorescence.
-
The instrument will then add the AMPA receptor agonist solution to the cell plate.
-
Fluorescence will be continuously monitored to measure the intracellular calcium flux.
-
-
Data Analysis:
-
The instrument's software will typically calculate response parameters such as peak fluorescence or the area under the curve.
-
Plot the response as a function of the CP-465022 concentration to generate a dose-response curve and determine the IC₅₀ value for the inhibition of the AMPA receptor-mediated calcium signal.
-
Mandatory Visualization
Caption: AMPA Receptor Signaling and Blockade by CP-465022.
Caption: Experimental Workflow for Calcium Imaging with CP-465022.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 6. AMPA induced Ca2+ influx in motor neurons occurs through voltage gated Ca2+ channel and Ca2+ permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of CP-465022
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a representative protocol for the quantitative analysis of CP-465022 using High-Performance Liquid Chromatography (HPLC). CP-465022 is a selective, non-competitive AMPA receptor antagonist with the chemical name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride.[1] The methodologies described herein are based on established principles of reversed-phase HPLC for quinazolinone derivatives and are intended to serve as a comprehensive guide for researchers in analytical chemistry and drug development.
Introduction
CP-465022 is a potent and selective antagonist of the AMPA receptor, with an IC50 of 25 nM in rat cortical neurons.[1] Its therapeutic potential in neurological conditions necessitates robust and reliable analytical methods for its quantification in various matrices. This application note outlines a reversed-phase HPLC (RP-HPLC) method suitable for the determination of CP-465022 in bulk drug substance and for pharmacokinetic studies.
Experimental Protocols
The following section details a representative HPLC method for the analysis of CP-465022. This protocol is a starting point and may require optimization based on the specific analytical instrumentation and sample matrix.
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is appropriate for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II, Shimadzu LC-20AD, or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Gradient Program | 0-2 min: 20% Acetonitrile2-10 min: 20% to 80% Acetonitrile10-12 min: 80% Acetonitrile12-13 min: 80% to 20% Acetonitrile13-15 min: 20% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and degas.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of CP-465022 reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
2.3. Sample Preparation
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Plasma Samples: Plasma concentrations of CP-465022 can be determined by high-performance liquid chromatography with UV detection. For sample preparation from plasma, a protein precipitation or liquid-liquid extraction method should be employed.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of mobile phase.
-
2.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the chromatograms and measure the peak area for CP-465022.
Data Presentation
The quantitative data for the HPLC analysis of CP-465022 should be summarized for clarity and easy comparison. The following tables represent expected performance characteristics of the method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Method Validation Summary
| Parameter | Concentration Range | Result |
| Linearity (r²) | 1 - 50 µg/mL | > 0.999 |
| Accuracy (% Recovery) | 5, 10, 25 µg/mL | 98.5% - 101.2% |
| Precision (% RSD) | 5, 10, 25 µg/mL | < 2.0% |
| Limit of Detection (LOD) | - | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.3 µg/mL |
Visualizations
Diagram 1: HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC analysis of CP-465022.
Diagram 2: Logical Relationship for Method Validation
Caption: Key parameters for the validation of the HPLC method.
References
Troubleshooting & Optimization
Improving CP-465022 hydrochloride stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of CP-465022 hydrochloride in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM.[1] For solid compound, it is recommended to store it desiccated at room temperature.[2][3] Stock solutions should be prepared fresh for immediate use if possible.[1] If storage is necessary, it is recommended to store solutions at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[1]
Q2: How stable is this compound in different solvents?
A2: As a quinazolinone derivative, this compound is expected to be relatively stable in cold, dilute acidic, and alkaline solutions.[4] However, stability can be compromised by boiling.[4] One study on a similar quinazolinone compound demonstrated high stability in aqueous solutions for over 40 days, but showed instability in DMSO with changes observed immediately after preparation. Therefore, for lengthy experiments, aqueous-based buffers are preferable to DMSO.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 25 nM in rat cortical neurons.[2][3][5][6][7] It also significantly blocks the persistent component of Nav1.6 channel activity.[3]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Issue 1: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Solution:
-
Increase the final DMSO concentration in your assay buffer (typically, up to 0.5% is well-tolerated by most cell-based assays).
-
Prepare a lower concentration stock solution in DMSO.
-
Consider preparing a stock solution directly in water or an appropriate aqueous buffer if the desired concentration is ≤10 mM.
-
Issue 2: Loss of compound activity or inconsistent results in long-term experiments (e.g., >24 hours).
-
Possible Cause: Degradation of this compound in the experimental medium. As noted, some quinazolinone derivatives can be unstable in DMSO over time. Degradation can also be influenced by temperature, pH, and light exposure.[8]
-
Solution:
-
Minimize the use of DMSO in the final assay medium.
-
Prepare fresh solutions for each experiment.
-
If long-term incubation is necessary, assess the stability of the compound in your specific cell culture medium by incubating it without cells and measuring its concentration at different time points using HPLC.
-
Protect solutions from light, especially during long incubations.
-
Issue 3: Variability in experimental results between different batches of the compound.
-
Possible Cause: Differences in the purity or hydration state of the compound between batches. The molecular weight can vary slightly due to hydration, which will affect the actual concentration of your stock solutions.[3]
-
Solution:
Quantitative Data Summary
The following table presents hypothetical stability data for this compound to illustrate how to present such data. This data is for illustrative purposes only and should not be considered as experimentally verified.
| Solvent/Buffer | Temperature | Duration | Light Condition | Hypothetical % Remaining |
| DMSO | 25°C | 24 hours | Ambient | 92% |
| DMSO | -20°C | 30 days | Dark | 98% |
| Water (pH 7.0) | 25°C | 24 hours | Ambient | 99% |
| PBS (pH 7.4) | 37°C | 48 hours | Dark | 95% |
| PBS (pH 7.4) | 37°C | 48 hours | Ambient Light | 88% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder. Use the batch-specific molecular weight from the CoA for calculations. For example, for 1 mg of compound with a MW of 499.41 g/mol , the required volume of DMSO for a 10 mM stock is approximately 200.2 µL.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution, but its impact on stability should be verified.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-adsorption tubes. Store the aliquots at -20°C in the dark.
Protocol 2: Assessing Compound Stability in Assay Buffer using HPLC
This protocol describes a general procedure for a stability-indicating HPLC assay.
-
Preparation of Solutions:
-
Prepare the final assay buffer (e.g., PBS, cell culture medium).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Spiking: Add the this compound stock solution to the assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Time-Zero Sample: Immediately after spiking, take an aliquot (e.g., 100 µL) and mix it with an equal volume of a quenching solvent like acetonitrile (B52724) to stop any degradation. This is your t=0 sample.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and quench them as described in step 3.
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Detection: Monitor the eluent at a wavelength determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
Analysis: Run all samples (t=0 and subsequent time points) under the same conditions.
-
-
Data Interpretation: Calculate the percentage of intact this compound remaining at each time point relative to the peak area of the t=0 sample.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Experimental workflow for stability assessment by HPLC.
Caption: AMPA receptor signaling pathway and inhibition by CP-465022.
References
- 1. mdpi.com [mdpi.com]
- 2. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CP-465022 Hydrochloride Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-465022 hydrochloride in electrophysiology experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during electrophysiology experiments with this compound in a question-and-answer format.
Issue 1: Observed IC50 Value is Significantly Different from the Reported ~25 nM.
-
Question: My dose-response curve for this compound yields an IC50 value that is much higher or lower than the reported 25 nM in rat cortical neurons. What could be the cause?
-
Answer: Discrepancies in IC50 values can arise from several factors:
-
Cell Type and Receptor Subunit Composition: The originally reported IC50 of ~25 nM was determined in rat cortical neurons.[1][2] While CP-465022 has been shown to be equipotent across different AMPA receptor subunit combinations, subtle differences in receptor stoichiometry or the presence of auxiliary proteins in your specific cell system could influence its potency.[1]
-
Experimental Conditions: Factors such as recording temperature, pH of the external solution, and the agonist concentration used to evoke currents can all impact the apparent affinity of the antagonist. Ensure these parameters are consistent across experiments.
-
Compound Stability and Solubility: this compound is soluble in water and DMSO. However, prolonged storage in solution at room temperature can lead to degradation. It is recommended to prepare fresh stock solutions and dilute them to the final concentration on the day of the experiment.
-
Agonist Concentration: As a non-competitive antagonist, the IC50 of CP-465022 should not be dependent on the agonist concentration.[1] However, using a saturating concentration of agonist (e.g., glutamate (B1630785) or AMPA) is recommended to ensure a stable baseline response.
-
Issue 2: Incomplete Inhibition at High Concentrations.
-
Question: I'm using a high concentration of this compound (e.g., >1 µM), but I'm not observing complete inhibition of the AMPA receptor-mediated current. Why might this be?
-
Answer: Several factors could contribute to incomplete inhibition:
-
Off-Target Effects: While CP-465022 is selective for AMPA receptors, at higher concentrations, it may exert off-target effects. One known off-target effect is the blockade of the persistent component of Nav1.6 sodium channels.[3] If your recording conditions are not isolating AMPA receptor currents specifically, you might be observing residual currents from other channels.
-
Slow Inhibition Kinetics: CP-465022 exhibits a relatively slow onset of inhibition.[2] Ensure that you are pre-incubating your cells with the compound for a sufficient duration to reach steady-state inhibition before measuring the effect. The time to reach maximal inhibition is concentration-dependent.[2]
-
Washout Issues: Due to its potency and potential for non-specific binding, washout of CP-465022 can be slow. If you are performing experiments that require rapid reversal of the block, you may not see a complete return to baseline within a typical washout period.
-
Issue 3: Unexpected Effects on Neuronal Excitability.
-
Question: I'm seeing changes in neuronal firing patterns or excitability that don't seem to be solely explained by AMPA receptor antagonism. What else could be at play?
-
Answer: This could be due to the off-target effect on Nav1.6 channels.[3] These channels are important for setting the threshold for action potential firing and can contribute to repetitive firing. Inhibition of the persistent Nav1.6 current can lead to a reduction in neuronal excitability, an effect that might be misinterpreted as solely due to AMPA receptor blockade.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: How selective is this compound for AMPA receptors?
-
Q3: What are the recommended solvent and storage conditions for this compound?
-
A3: this compound is soluble in water and DMSO. Stock solutions in DMSO can be stored at -20°C. It is advisable to prepare fresh dilutions in your recording solution daily to avoid degradation.
-
-
Q4: Does the AMPA receptor subunit composition affect the potency of this compound?
-
A4: Studies have shown that CP-465022 is equipotent for AMPA receptors composed of different subunit combinations.[1]
-
-
Q5: What are some essential experimental controls when using this compound?
-
A5:
-
Vehicle Control: Always include a vehicle control (e.g., the final concentration of DMSO used to dissolve the compound) to ensure the solvent itself is not affecting your recordings.
-
Positive Control: Use a known, well-characterized AMPA receptor antagonist (e.g., NBQX or CNQX) to confirm that your experimental system is responsive to AMPA receptor blockade.
-
To control for Nav1.6 off-target effects: If you suspect an effect on Nav1.6 channels, you can use a specific Nav1.6 blocker in a separate experiment to see if it occludes the effect of CP-465022. Alternatively, you can use voltage protocols that minimize the contribution of persistent sodium currents.
-
-
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target | IC50 | Cell Type | Reference |
| AMPA Receptor | ~25 nM | Rat Cortical Neurons | [1][2] |
| Kainate-induced response | Weak inhibition | Not specified | Not specified in provided context |
| NMDA-induced currents | Weak inhibition | Rat Cortical & Cerebellar Granule Neurons | [2] |
| Nav1.6 persistent current | Significant inhibition at concentrations used for AMPA receptor blockade | HEK cells expressing Nav1.6 | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated Currents
-
Cell Preparation: Prepare primary neuronal cultures or brain slices according to standard laboratory protocols.
-
Recording Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.3 with CsOH).
-
External Solution: Continuously perfuse the recording chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH). Include blockers of other relevant channels, such as picrotoxin (B1677862) (100 µM) for GABAA receptors and D-AP5 (50 µM) for NMDA receptors.
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM glutamate or 10 µM AMPA) to evoke an inward current.
-
Establish a stable baseline response to the agonist.
-
Pre-incubate the cell with varying concentrations of this compound for a sufficient duration (e.g., 5-10 minutes) to allow for the slow onset of inhibition.
-
Apply the agonist again in the presence of the antagonist and measure the peak current amplitude.
-
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the concentration of this compound and fit the data to a Hill equation to determine the IC50.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-465022 Hydrochloride Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of CP-465022 hydrochloride, a potent and selective noncompetitive AMPA receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It functions by inhibiting AMPA receptor-mediated currents, with an IC50 of 25 nM in rat cortical neurons for kainate-induced responses.[2][3] Its primary role investigated has been in the context of anticonvulsant activity and potential neuroprotection, although some studies suggest it may not be neuroprotective in vivo under certain ischemic conditions.[4][5]
Q2: What are the first steps in planning a cytotoxicity assessment for this compound?
Before initiating a cytotoxicity study, it is crucial to:
-
Characterize the compound: Ensure the purity and stability of your this compound stock.
-
Select appropriate cell lines: Choose cell lines relevant to your research question. For a neurological compound like CP-465022, neuronal cell lines or primary neurons would be highly relevant. However, cytotoxicity is often first assessed in commonly used cancer cell lines to determine a general toxicity profile.
-
Determine the optimal cell seeding density: This is a critical step to ensure that cells are in a logarithmic growth phase during the experiment.[2] An initial cell titration experiment is recommended.
-
Prepare a stock solution: Dissolve this compound in a suitable solvent, such as sterile water or DMSO. Note the final solvent concentration that will be present in your cell culture wells and include a vehicle control in your experiments.
Q3: Which cytotoxicity assays are recommended for assessing the effects of this compound?
Two commonly used and complementary assays are the MTT and LDH assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert the MTT reagent into a purple formazan (B1609692) product.[6]
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, which is an indicator of cytotoxicity.[8]
It is often recommended to use at least two different cytotoxicity assays to confirm results, as they measure different aspects of cell health.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in wells without cells | - Contamination of the culture medium.[9] - Phenol (B47542) red in the medium can interfere with absorbance readings.[3] | - Use fresh, sterile medium. - Use a phenol red-free medium during the MTT incubation step.[3] |
| Low absorbance readings | - Insufficient number of viable cells. - Suboptimal incubation time for formazan formation. | - Optimize cell seeding density by performing a cell titration experiment.[2] - Increase the incubation time with the MTT reagent after visual confirmation of formazan crystal formation. |
| Inconsistent results between replicate wells | - Uneven cell seeding. - Incomplete solubilization of formazan crystals.[9] | - Ensure a homogenous cell suspension before and during plating. - Ensure complete dissolution of formazan crystals by thorough mixing. |
| Compound interference | - The color of this compound at high concentrations may interfere with absorbance readings. - The compound may have reducing or oxidizing properties.[9] | - Include control wells with the compound in cell-free media to measure its intrinsic absorbance. - If interference is significant, consider using a different viability assay. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background LDH in control wells | - Suboptimal cell culture conditions leading to spontaneous cell death.[3] - High endogenous LDH activity in the serum supplement.[3] - Mechanical damage to cells during handling.[3] | - Ensure cells are healthy and not over-confluent.[3] - Test serum for LDH activity or use a lower serum concentration during the assay.[3] - Handle cells gently during media changes and reagent additions.[3] |
| Low or no LDH release with known cytotoxic compounds | - The test compound may inhibit the LDH enzyme itself. | - Add the compound to the positive control (lysed cells) to check for enzyme inhibition. |
| High variability between replicates | - Incomplete cell lysis in the maximum LDH release control wells. - Inconsistent sample collection. | - Ensure complete lysis by visual inspection under a microscope. - Be consistent when collecting the supernatant from each well. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of the AMPA receptor and the inhibitory action of CP-465022.
References
- 1. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System | MDPI [mdpi.com]
- 8. helix.dnares.in [helix.dnares.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing precipitation of CP-465022 hydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CP-465022 hydrochloride in cell culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a selective, non-competitive AMPA receptor antagonist with an IC50 of 25 nM in rat cortical neurons.[1][2] It is also known to significantly block the persistent component of Nav1.6 channel activity.[1] Key solubility information is summarized in the table below.
Q2: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for poorly soluble compounds. This phenomenon, often termed "solvent-shifting," occurs when a concentrated stock solution in a high-solubility solvent (like DMSO) is diluted into a low-solubility aqueous environment (the media). The dramatic decrease in the solvent's solvating power causes the compound to fall out of solution.
Q3: What are the main factors that can influence the solubility of this compound in my experiments?
Several factors can contribute to the precipitation of compounds like this compound in cell culture media, including:
-
Final Concentration: Exceeding the solubility limit of the compound in the final media formulation is a primary cause of precipitation.
-
Solvent Concentration: The final concentration of the solvent used for the stock solution (e.g., DMSO) can affect the solubility of the compound and may also impact the health of the cells.
-
pH of the Media: The pH of the cell culture media can influence the ionization state of the compound, which in turn can affect its solubility.
-
Temperature: Temperature can affect the solubility of a compound, with many compounds exhibiting higher solubility at slightly elevated temperatures.
-
Media Composition: Components of the cell culture media, such as proteins and salts, can interact with the compound and affect its solubility.[3][4]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the this compound stock solution to your cell culture media, follow these steps:
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Precipitation After Incubation
If the solution is initially clear but precipitation occurs after a period of incubation, consider the following:
Troubleshooting Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation.
Data Presentation
Table 1: Solubility of CP-465022 and its Hydrochloride Salt
| Compound | Solvent | Maximum Concentration | Reference |
| CP-465022 | DMSO | 50 mg/mL (108.00 mM) | [5] |
| This compound | DMSO | 100 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound that is clear and ready for dilution into cell culture media.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex the solution until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Objective: To prepare a working solution of this compound in cell culture media without causing precipitation.
-
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Cell culture media, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Pre-warm the required volume of cell culture media to 37°C.
-
While gently swirling or vortexing the pre-warmed media, add the required volume of the this compound stock solution drop-wise.
-
Ensure the final concentration of DMSO in the media is at a non-toxic level for your specific cell line (typically ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
-
Signaling Pathway
While the primary mechanism of precipitation is a physicochemical process, understanding the target pathway of CP-465022 can be relevant for experimental design.
References
CP-465022 hydrochloride agonist/antagonist interaction issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-465022 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and potent non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It inhibits AMPA receptor-mediated currents with an IC₅₀ of 25 nM in rat cortical neurons.[1][3] Its inhibitory action is noncompetitive with the agonist concentration and is not dependent on use or voltage.[3]
Q2: Is CP-465022 selective for AMPA receptors?
Yes, CP-465022 is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[3][4] However, it is equipotent for AMPA receptors composed of different subunit combinations.[3] It is important to note that while it is highly selective for AMPA receptors among glutamate (B1630785) receptor subtypes, it has been shown to significantly block the persistent component of Naᵥ1.6 channel activity.[2]
Q3: Is this compound neuroprotective?
Despite its potent antagonism of AMPA receptors, which are implicated in excitotoxicity, CP-465022 has been shown to be not neuroprotective in in vivo models of global and focal ischemia in rats.[4][5][6] At doses that effectively block AMPA receptor-mediated synaptic transmission and prevent seizures, it did not reduce neuronal loss.[4][5]
Q4: What are the known in vivo effects of this compound?
This compound is brain penetrant and orally active.[2] Systemic administration has been shown to potently inhibit AMPA receptor-mediated hippocampal synaptic transmission and prevent pentylenetetrazole-induced seizures in rats.[5][6] At effective doses, it can also induce central nervous system depressant effects, such as ataxia and dose-dependent inhibition of locomotor activity.[5]
Troubleshooting Guide
Issue 1: Unexpected or lack of neuroprotective effect in ischemia models.
-
Possible Cause 1: As demonstrated in multiple studies, CP-465022, despite being a potent AMPA receptor antagonist, does not confer neuroprotection in common rodent models of cerebral ischemia.[4][5] This suggests that AMPA receptor inhibition alone with this compound may be insufficient for neuroprotection in these paradigms.
-
Troubleshooting Steps:
-
Verify Compound Activity: Confirm the activity of your batch of CP-465022 in a functional assay, such as electrophysiological recording of AMPA receptor-mediated currents, to ensure its potency.
-
Re-evaluate Experimental Hypothesis: Consider that targeting AMPA receptors with this specific non-competitive antagonist may not be a viable strategy for neuroprotection in your model. The lack of neuroprotective efficacy is a documented characteristic of this compound.[4][5]
-
Explore Alternative Mechanisms: Investigate other potential downstream effects or alternative neuroprotective strategies.
-
Issue 2: Observing effects on neuronal excitability that seem inconsistent with AMPA receptor antagonism alone.
-
Possible Cause: CP-465022 also blocks the persistent component of Naᵥ1.6 channel activity.[2] This action can contribute to a reduction in overall neuronal excitability, independent of its effects on AMPA receptors.
-
Troubleshooting Steps:
-
Isolate Receptor Effects: If your experimental design allows, try to distinguish between the effects on AMPA receptors and Naᵥ channels. This could involve using specific agonists or antagonists for each target in control experiments.
-
Consider the Contribution of Naᵥ1.6 Inhibition: When interpreting your data, account for the dual mechanism of action of CP-465022. The observed phenotype may be a composite of both AMPA receptor and Naᵥ1.6 channel modulation.
-
Issue 3: Difficulty achieving complete inhibition of agonist-induced responses.
-
Possible Cause 1: The inhibition by CP-465022 is non-competitive, but it may exhibit a slow onset of action that is dependent on the compound concentration.[1]
-
Troubleshooting Steps:
-
Pre-incubation Time: Ensure adequate pre-incubation time with CP-465022 before applying the agonist to allow for sufficient receptor binding.
-
Concentration Optimization: Titrate the concentration of CP-465022 to determine the optimal concentration for achieving the desired level of inhibition in your specific experimental setup.
-
-
Possible Cause 2: The agonist used may also be acting on other receptors that are not blocked by CP-465022. For example, if using a non-specific glutamate receptor agonist, you may still observe responses from NMDA or kainate receptors.
-
Troubleshooting Steps:
-
Use of Selective Agonists: Utilize a highly selective AMPA receptor agonist to minimize off-target effects.
-
Pharmacological Isolation: In combination with CP-465022, use antagonists for other potential targets (e.g., an NMDA receptor antagonist like D-AP5) to pharmacologically isolate the AMPA receptor-mediated component of the response.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/Preparation | Reference |
| IC₅₀ (AMPA receptor antagonism) | 25 nM | Rat cortical neurons | [1][3] |
| Inhibition of Kainate-induced response | IC₅₀ = 25 nM | Rat cortical neurons | [1] |
| Inhibition of peak NMDA currents (1 µM CP-465022) | ~19% | Cultured rat cerebellar granule neurons | [1] |
| Inhibition of NMDA currents at 8s (1 µM CP-465022) | ~45% | Cultured rat cerebellar granule neurons | [1] |
| Inhibition of peak NMDA-induced currents (10 µM CP-465022) | ~36% | Primary cultures of cortical neurons | [1] |
| Inhibition of NMDA currents at 8s (10 µM CP-465022) | ~70% | Primary cultures of cortical neurons | [1] |
Table 2: In Vivo Data for this compound in Rats
| Parameter | Dose | Route of Administration | Effect | Reference |
| Inhibition of pentylenetetrazole-induced seizures | Dose-dependent | Subcutaneous (SC) | Full efficacy maintained for at least 4 hours at 10 mg/kg | [5] |
| Inhibition of locomotor activity | Dose-dependent | Subcutaneous (SC) | Occurs at doses slightly higher than those effective in seizure models | [5] |
| Plasma half-life | 10 mg/kg | Subcutaneous (SC) | Approximately 4 hours | [5] |
| Time to peak plasma concentration | 10 mg/kg | Subcutaneous (SC) | Approximately 30 minutes | [5] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of AMPA Receptor-Mediated Currents
This protocol is based on the methodology described for characterizing CP-465022's effect on cultured neurons.
-
Cell Preparation: Prepare primary cultures of rat cortical or cerebellar granule neurons.
-
Electrophysiology Setup: Use standard whole-cell patch-clamp techniques. Voltage-clamp neurons at a holding potential of -60 mV.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Agonist Solution: Prepare a stock solution of AMPA or kainate in the external solution.
-
This compound Solution: Prepare stock solutions in DMSO and dilute to the final desired concentrations in the external solution.
-
-
Experimental Procedure: a. Establish a stable whole-cell recording. b. Perfuse the neuron with the external solution. c. Apply the AMPA or kainate solution to elicit a baseline inward current. d. Wash out the agonist with the external solution until the current returns to baseline. e. Pre-incubate the neuron with the desired concentration of CP-465022 for a specified period (e.g., 2-10 minutes). f. Co-apply the agonist and CP-465022 and record the resulting current. g. To test for use-dependency, apply multiple short pulses of the agonist in the presence of CP-465022. h. To test for voltage-dependency, repeat the experiment at different holding potentials.
-
Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of CP-465022. Calculate the percentage of inhibition. Determine the IC₅₀ by fitting the concentration-response data to a logistic equation.
Visualizations
Caption: Mechanism of CP-465022 action on the AMPA receptor.
Caption: Electrophysiology workflow for assessing CP-465022 activity.
Caption: Troubleshooting logic for common issues with CP-465022.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. apexbt.com [apexbt.com]
Technical Support Center: CP-465022 Hydrochloride in Patch-Clamp Electrophysiology
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using CP-465022 hydrochloride in patch-clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It inhibits AMPA receptor-mediated currents, playing a role in modulating fast excitatory synaptic transmission in the central nervous system.[1][2]
Q2: Are there any known off-target effects of this compound that could affect my recordings?
A2: Yes, CP-465022 has been shown to significantly block the persistent component of Nav1.6 sodium channel activity.[3] This can affect neuronal excitability and firing patterns, an important consideration when interpreting your data.[4][5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For patch-clamp experiments, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C and make fresh dilutions in your extracellular recording solution daily. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Q4: How quickly should I expect to see an effect after applying this compound?
A4: The onset of action for this compound is relatively rapid. In in-vitro preparations, effects on AMPA receptor-mediated currents can typically be observed within minutes of application.
Troubleshooting Guide
| Observed Artifact/Issue | Potential Cause | Recommended Troubleshooting Steps |
| Reduced or absent spontaneous postsynaptic currents (sPSCs) | CP-465022 is effectively blocking AMPA receptors, which mediate the majority of fast excitatory sPSCs. | - Confirm cell health and baseline activity before drug application.- Use a lower concentration of CP-465022 to achieve partial blockade.- Verify that you are recording from a synaptically active neuron. |
| Changes in action potential firing properties (e.g., reduced frequency, altered threshold) | Off-target effect on the persistent component of Nav1.6 channels.[3] | - Be aware of this known off-target effect and consider it in your data interpretation.- If studying action potential dynamics is your primary goal, consider using a more selective AMPA receptor antagonist or validate your findings with another compound.- Analyze changes in persistent sodium currents to quantify the effect. |
| Unstable baseline or seal after drug application | This is a common issue in patch-clamp recordings and may not be directly caused by CP-465022. Potential causes include poor seal quality, solution instability, or mechanical drift.[6] | - Ensure a high-quality gigaohm seal (>1 GΩ) before drug application.- Prepare fresh experimental solutions daily and filter them.- Check for any mechanical instability in your setup (e.g., perfusion system, micromanipulator).[7]- If the issue persists, it could be related to the compound precipitating in the recording solution. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your preparation. |
| Slow drift in holding current | This can be indicative of a change in leak conductance or the activation of slow, voltage-gated currents. While not a direct artifact of CP-465022, changes in overall network activity due to AMPA receptor blockade could indirectly affect the recorded cell. | - Monitor the access resistance throughout the recording; a significant change may indicate an unstable patch.- Perform a current-voltage (I-V) relationship test before and after drug application to check for changes in leak conductance. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for AMPA Receptor Inhibition | 25 nM | Rat Cortical Neurons | [2] |
| Effect on Nav1.6 Persistent Current | Significant inhibition at concentrations used to block AMPA receptors. | HEK cells expressing Nav1.6 | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Cortical Neurons
This protocol provides a general framework for recording from cortical neurons in brain slices. Specific parameters may need to be optimized for your preparation.
1. Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
2. Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose. Oxygenate continuously with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
3. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the cortical layer of interest.
-
Apply positive pressure to the pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
Compensate for pipette capacitance and series resistance.
-
Record baseline activity before applying this compound via the perfusion system.
Visualizations
Caption: A flowchart of the experimental workflow.
Caption: AMPA receptor signaling pathway.
Caption: Nav1.6 channel and its inhibition.
References
- 1. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of hippocampal sodium channel Nav1.6 in kindling epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scientifica.uk.com [scientifica.uk.com]
Ensuring consistent CP-465022 hydrochloride activity between batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent activity of CP-465022 hydrochloride between different batches. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It inhibits AMPA receptor-mediated currents, with a reported IC50 of 25 nM in rat cortical neurons.[1][2] Its chemical name is 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride. It is used as a research tool to investigate the physiological and pathophysiological roles of AMPA receptors.[1][2]
Q2: Why am I observing different levels of inhibition with different batches of this compound, even when using the same concentration?
A2: Batch-to-batch variability is a known challenge when working with small molecule inhibitors and can stem from several factors:
-
Purity Differences: The percentage of the active compound may vary between batches. Even minor impurities can interfere with biological assays.
-
Presence of Isomers: The manufacturing process may yield different ratios of stereoisomers, which could have different biological activities.
-
Residual Solvents: The type and amount of residual solvents from the purification process might differ and can impact cellular assays.
-
Compound Stability: Improper storage or handling can lead to degradation of the compound, reducing its potency.
-
Water Content: The amount of water in the lyophilized powder can vary, which will affect the actual concentration of your stock solutions.
Q3: How should I prepare and store stock solutions of this compound to ensure consistency?
A3: To maintain the integrity and consistency of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: For in vitro experiments, dissolve this compound in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the compound. Always account for the purity and water content provided on the Certificate of Analysis (CoA) to calculate the exact amount of active compound.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.
Troubleshooting Inconsistent Activity
Initial Troubleshooting Workflow
If you are experiencing inconsistent results between batches of this compound, this workflow can help you identify the potential cause.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Quantitative Data Comparison from Certificate of Analysis (CoA)
When comparing two batches of this compound, carefully examine the data provided on their respective CoAs.
| Parameter | Batch A | Batch B | Potential Impact of Discrepancy |
| Purity (by HPLC) | 99.5% | 98.2% | Lower purity in Batch B means a lower effective concentration. |
| Major Impurity | 0.25% | 0.95% | A specific impurity in Batch B could have off-target effects. |
| Water Content | 0.3% | 1.8% | Higher water content in Batch B will lead to a lower actual concentration if not accounted for. |
| Residual DMSO | < 0.1% | 0.4% | Higher solvent content in Batch B could affect cell viability. |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
This protocol describes how to perform a dose-response experiment to determine the IC50 value of a new batch and compare it to a reference batch.
1. Cell Culture and Seeding:
- Culture a suitable neuronal cell line (e.g., primary cortical neurons) under standard conditions.
- Seed the cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Preparation of Compound Dilutions:
- Prepare fresh serial dilutions of the new batch and the reference batch of this compound from validated stock solutions.
- Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
3. Treatment and Stimulation:
- Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time.
- Induce AMPA receptor activation by adding a known concentration of an agonist like Kainate.
4. Functional Readout:
- Measure the cellular response. This could be calcium influx using a fluorescent indicator (e.g., Fluo-4 AM) or electrophysiological recordings of whole-cell currents.
5. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the normalized response against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each batch.
Protocol 2: Assessing Purity by High-Performance Liquid Chromatography (HPLC)
This is a general protocol to verify the purity of a batch of this compound. Specific parameters may need to be optimized.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 20% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Analysis:
- Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks.
Signaling Pathway and Experimental Workflow Diagrams
AMPA Receptor Signaling Pathway
The diagram below illustrates the role of the AMPA receptor in excitatory synaptic transmission and the point of intervention by this compound.
Caption: Simplified AMPA receptor signaling and inhibition by CP-465022.
Experimental Workflow for Batch Qualification
This diagram outlines the key steps in qualifying a new batch of this compound against a reference standard.
Caption: Workflow for the functional qualification of a new compound batch.
References
Long-term storage conditions for CP-465022 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of CP-465022 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored desiccated at room temperature. To prevent degradation from moisture absorption, it is crucial to keep the compound in a tightly sealed container with a desiccant.
Q2: How should I store solutions of this compound?
A2: Prepared solutions of this compound have limited stability. It is recommended to prepare solutions on the same day of use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1][2] For longer-term storage, aliquoting the solution and storing at -80°C for up to six months is advisable to minimize freeze-thaw cycles.[2] Before use, stored solutions should be equilibrated to room temperature, ensuring any precipitate is fully dissolved.[1]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in water up to 10 mM.[1]
Q4: Is this compound light-sensitive?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound will not dissolve | The solution may be saturated, or the compound may have degraded due to improper storage. | - Ensure you are using the correct solvent (DMSO or water) and not exceeding the maximum concentration (100 mM in DMSO, 10 mM in water).[1]- Gentle warming or sonication may aid dissolution.- If the compound still does not dissolve, it may have degraded. It is advisable to use a fresh vial of the compound. |
| Precipitate forms in the solution after storage | The solution may have become supersaturated upon cooling, or the compound is degrading. | - Equilibrate the solution to room temperature and vortex or sonicate to redissolve the precipitate.[1]- If the precipitate does not dissolve, this may indicate degradation, and a fresh solution should be prepared. |
| Inconsistent experimental results | This could be due to degradation of the stock solution, improper storage of the solid, or multiple freeze-thaw cycles. | - Always use freshly prepared solutions when possible.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]- Ensure the solid compound is stored under the recommended desiccated conditions at room temperature. |
| Change in physical appearance of the solid (e.g., color change, clumping) | This may indicate moisture absorption or degradation. | - Do not use the compound if its physical appearance has changed. It is recommended to use a new batch to ensure the integrity of your experiments. |
Storage Conditions Summary
| Form | Temperature | Duration | Additional Notes |
| Solid | Room Temperature | 2-3 years | Must be kept desiccated. |
| Solid | 4°C | 2 years | Desiccation recommended. |
| Solid | -20°C | 3 years | Desiccation recommended. |
| In Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| In Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO:
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 200.2 µL of DMSO to 1 mg of compound, assuming a molecular weight of 499.41 g/mol ).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Visual Guides
References
Validation & Comparative
A Comparative Guide to AMPA Receptor Antagonists: CP-465022 Hydrochloride vs. NBQX
For researchers, scientists, and drug development professionals, the selection of a suitable AMPA receptor antagonist is critical for the precise modulation of glutamatergic neurotransmission in experimental models. This guide provides a comprehensive comparison of two widely used antagonists, the non-competitive antagonist CP-465022 hydrochloride and the competitive antagonist NBQX, supported by experimental data to facilitate informed decision-making.
This document outlines the distinct pharmacological profiles of this compound and NBQX, presenting their mechanisms of action, binding affinities, and functional effects. Quantitative data are summarized in clear, comparative tables, and detailed experimental protocols are provided for key assays.
Mechanism of Action
The fundamental difference between these two antagonists lies in their mechanism of action. This compound is a non-competitive antagonist , binding to an allosteric site on the AMPA receptor.[1] This means it does not directly compete with the endogenous ligand, glutamate (B1630785), for its binding site. In contrast, NBQX is a competitive antagonist , directly competing with glutamate at its binding site on the receptor.[1][2] This distinction in their binding mechanisms leads to different pharmacological effects and potential therapeutic applications.
dot
Figure 1. Mechanism of Action: Competitive vs. Non-Competitive Antagonism.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key quantitative data for this compound and NBQX, providing a direct comparison of their potency and selectivity.
Table 1: Potency against AMPA Receptors
| Compound | Antagonism Type | IC50 / Ki | Experimental System |
| This compound | Non-competitive | IC50 = 25 nM[3][4][5] | Rat cortical neurons |
| NBQX | Competitive | IC50 = 0.15 µM (150 nM) | Not specified |
| Ki = 63 nM[1] | Xenopus oocytes expressing rat cortex mRNA | ||
| IC50 = 0.4 µM (400 nM)[6] | Cultured mouse cortical neurons | ||
| IC50 = 0.90 µM (900 nM)[1] | Rat hippocampal slices |
Table 2: Selectivity Profile
| Compound | Target | IC50 / Ki | Notes |
| This compound | AMPA Receptor | IC50 = 25 nM[3][5] | Highly selective for AMPA over kainate and NMDA receptors.[7] |
| Kainate Receptor | Weakly inhibits[8] | ||
| NMDA Receptor | Weakly inhibits[8] | ||
| NBQX | AMPA Receptor | IC50 = 0.15 µM | Also a potent kainate receptor antagonist. |
| Kainate Receptor | IC50 = 4.8 µM | Apparent Ki of 78 nM in Xenopus oocytes.[1] | |
| NMDA Receptor | >5000-fold selective over NMDA receptors[1] | Does not significantly inhibit NMDA-activated currents.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the provided data and for designing future studies.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the inhibitory effect of the antagonists on AMPA receptor-mediated currents in cultured neurons.
-
Cell Culture: Culture primary cortical or hippocampal neurons from embryonic rats or mice on glass coverslips.
-
Recording Solution:
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Perfuse the chamber with ACSF at a rate of 1-2 mL/min.
-
Establish a whole-cell patch-clamp recording from a selected neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Locally apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM glutamate or 10 µM AMPA) using a puffer pipette to evoke an inward current.
-
After establishing a stable baseline of agonist-evoked currents, perfuse the bath with ACSF containing the desired concentration of the antagonist (CP-465022 or NBQX).
-
Continue to evoke currents at regular intervals to determine the extent of inhibition.
-
To determine the IC50, test a range of antagonist concentrations and plot the percentage of inhibition against the log of the antagonist concentration.
-
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the competitive antagonist NBQX for the AMPA receptor.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]-AMPA), and varying concentrations of NBQX.
-
For non-specific binding determination, add a high concentration of a non-labeled agonist (e.g., 1 mM glutamate).
-
Incubate the plate at 4°C for 1 hour.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of NBQX by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways
AMPA receptor activation initiates a cascade of downstream signaling events. The canonical pathway involves ion influx leading to membrane depolarization. However, there is also evidence for non-canonical, metabotropic signaling pathways.
dot
Figure 2. AMPA Receptor Signaling Pathways.
Summary and Conclusion
This compound and NBQX represent two distinct classes of AMPA receptor antagonists with different mechanisms of action, potencies, and selectivity profiles.
-
This compound is a highly potent and selective non-competitive antagonist of AMPA receptors. Its allosteric mechanism of action may offer advantages in situations where insurmountable antagonism is desired.
-
NBQX is a potent competitive antagonist of both AMPA and kainate receptors, with high selectivity against NMDA receptors. Its competitive nature means that its effects can be overcome by high concentrations of glutamate.
The choice between these two compounds will depend on the specific requirements of the experiment. For studies requiring highly selective blockade of AMPA receptors without affecting kainate receptors, this compound may be the preferred choice. For experiments where competitive antagonism of both AMPA and kainate receptors is acceptable or desired, NBQX remains a valuable and widely used tool. Researchers should carefully consider the data and protocols presented in this guide to make an informed decision that best suits their research objectives.
References
- 1. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. In vitro and in vivo antagonism of AMPA receptor activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) ethyl] decahydroisoquinoline-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CP-465022 Hydrochloride and CNQX: Efficacy and Mechanism of Action
For researchers in neuroscience and drug development, selecting the appropriate antagonist for glutamatergic signaling is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used antagonists: CP-465022 hydrochloride and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and provide an overview of relevant experimental protocols.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and CNQX target ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. However, their mode of inhibition and receptor selectivity exhibit key differences.
This compound is a potent and selective noncompetitive antagonist of AMPA receptors.[1] Its mechanism does not involve direct competition with the glutamate binding site. Instead, it binds to an allosteric site on the AMPA receptor complex, inducing a conformational change that prevents ion channel opening. This inhibition is not dependent on the concentration of the agonist (glutamate) and is not use- or voltage-dependent.[1] Notably, this compound demonstrates high selectivity for AMPA receptors over both kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2]
CNQX , on the other hand, is a competitive antagonist of both AMPA and kainate receptors.[3] It directly competes with glutamate for binding to the active site of these receptors. In addition to its action on AMPA and kainate receptors, CNQX also functions as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, albeit with a lower potency.[3] Furthermore, some studies have indicated that CNQX can enhance GABA-mediated synaptic transmission through a mechanism that is independent of ionotropic glutamate receptors.[4]
Efficacy at a Glance: A Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and CNQX. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Target Receptor | IC50 | Species/Cell Type | Reference |
| This compound | AMPA Receptor | 25 nM | Rat Cortical Neurons | [1] |
| CNQX | AMPA Receptor | 0.3 µM | N/A | [3] |
| CNQX | Kainate Receptor | 1.5 µM | N/A | [3] |
| CNQX | NMDA Receptor (Glycine Site) | 25 µM | N/A | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anticonvulsant Activity
| Compound | Seizure Model | Animal Model | Effective Dose | Reference |
| This compound | Pentylenetetrazole-induced seizures | Rat | 10 mg/kg (s.c.) for complete protection | [5] |
| CNQX | Kainic acid-induced status epilepticus | Rat | 10 mg/kg (i.p.) to decrease fast ripple events | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the evaluation of this compound and CNQX.
In Vivo Anticonvulsant Activity of this compound
This protocol is based on the methodology used to assess the anticonvulsant effects of CP-465022 in a pentylenetetrazole (PTZ)-induced seizure model in rats.[5]
-
Animal Model: Adult male rats are used for the study.
-
Drug Administration: this compound is administered subcutaneously (s.c.) at varying doses (e.g., up to 10 mg/kg). A vehicle control group receives the same volume of the vehicle solution.
-
Seizure Induction: 60 minutes after the administration of CP-465022 or vehicle, seizures are induced by an intraperitoneal (i.p.) injection of pentylenetetrazole (e.g., 100 mg/kg).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic and tonic seizures, as well as lethality.
-
Data Analysis: The latency to the first seizure, the incidence of seizures, and the mortality rate are recorded and compared between the drug-treated and vehicle control groups.
Electrophysiological Recording with CNQX
This protocol outlines a general procedure for using CNQX in whole-cell patch-clamp electrophysiology to block AMPA/kainate receptor-mediated currents.
-
Preparation: Prepare acute brain slices or cultured neurons from the desired brain region.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The intracellular solution for the patch pipette should contain appropriate ions and ATP/GTP. The extracellular solution (artificial cerebrospinal fluid, aCSF) is continuously perfused over the cells.
-
Cell Targeting: Identify and establish a whole-cell patch-clamp recording from a target neuron.
-
Baseline Recording: Record baseline synaptic activity, such as spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
CNQX Application: Perfuse the cells with aCSF containing CNQX at a working concentration (e.g., 10 µM).
-
Effect Measurement: Record the changes in synaptic activity in the presence of CNQX. A significant reduction or complete block of the fast component of the EPSCs is expected, indicating the blockade of AMPA/kainate receptors.
-
Washout: Perfuse with normal aCSF to wash out the CNQX and observe any recovery of the synaptic currents.
Conclusion
Both this compound and CNQX are valuable tools for investigating glutamatergic neurotransmission. The choice between them will largely depend on the specific requirements of the experiment.
This compound offers high potency and selectivity for AMPA receptors with a noncompetitive mechanism of action. This makes it an excellent choice for studies specifically targeting AMPA receptor function without confounding effects on kainate or NMDA receptors.
CNQX , while less potent and selective than CP-465022, provides broader antagonism of both AMPA and kainate receptors. Its competitive nature may be advantageous in certain experimental designs. However, researchers should be mindful of its off-target effects on the NMDA receptor glycine site and its potential to modulate GABAergic transmission.
By carefully considering the data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate antagonist for their scientific inquiries.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The glutamate receptor antagonists CNQX and MPEP decrease fast ripple events in rats treated with kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GYKI 52466 versus CP-465022 Hydrochloride for AMPA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two prominent non-competitive AMPA receptor antagonists, GYKI 52466 and CP-465022 hydrochloride, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of GYKI 52466 and this compound, two widely researched non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Understanding the distinct profiles of these compounds is crucial for their application in neuroscience research and the development of therapeutics for neurological disorders such as epilepsy and neurodegenerative diseases.
At a Glance: Key Differences and Chemical Structures
GYKI 52466 is a 2,3-benzodiazepine derivative, a class of compounds known for their modulatory effects on ion channels. In contrast, this compound belongs to the quinazolin-4-one chemical class. While both act as non-competitive antagonists at the AMPA receptor, their distinct molecular scaffolds contribute to differences in their potency, selectivity, and pharmacokinetic properties.
| Feature | GYKI 52466 | This compound |
| Chemical Class | 2,3-Benzodiazepine | Quinazolin-4-one |
| Mechanism of Action | Non-competitive AMPA receptor antagonist | Non-competitive AMPA receptor antagonist |
| Primary Therapeutic Interest | Anticonvulsant, Neuroprotective | Anticonvulsant |
Quantitative Comparison of In Vitro and In Vivo Potency
The following tables summarize the available quantitative data on the potency of GYKI 52466 and this compound from various studies. It is important to note that direct comparisons of IC50 and ED50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Target/Assay | Preparation | Agonist | IC50 | Reference |
| GYKI 52466 | AMPA-activated currents | Cultured rat hippocampal neurons | AMPA | 11 µM | [1] |
| Kainate-activated currents | Cultured rat hippocampal neurons | Kainate | 7.5 µM | [1] | |
| AMPA-induced responses | Not specified | AMPA | 10-20 µM | [2][3] | |
| CP-465022 | Kainate-induced response | Rat cortical neurons | Kainate | 25 nM |
Table 2: In Vivo Anticonvulsant Activity (ED50/Effective Dose)
| Compound | Seizure Model | Species | Route of Administration | ED50 / Effective Dose | Reference |
| GYKI 52466 | Sound-induced seizures (tonic) | Mice | Not specified | 3.6 mg/kg | |
| Sound-induced seizures (clonic) | Mice | Not specified | 4.3 mg/kg | ||
| Maximal Electroshock (MES) | Mice | Not specified | 6.9 mg/kg | ||
| CP-465022 | Pentylenetetrazol-induced seizures | Rats | Subcutaneous | Complete protection at 10 mg/kg | [4] |
Experimental Performance: Neuroprotection and Anticonvulsant Efficacy
A critical area of investigation for AMPA receptor antagonists is their potential for neuroprotection and control of seizures.
Neuroprotection:
While both compounds have been investigated for their neuroprotective effects, studies suggest differing outcomes. GYKI 52466 has demonstrated neuroprotective properties in various models of neuronal injury.[5][6] In contrast, a key study directly comparing the two found that while CP-465022 is a potent anticonvulsant, it failed to show significant neuroprotective efficacy in rat models of global and focal ischemia at doses that were effective against seizures.[4][7] This suggests that the neuroprotective effects of AMPA receptor antagonists may be dependent on factors beyond simple channel blockade and could be influenced by the specific chemical structure of the antagonist.
Anticonvulsant Activity:
Both GYKI 52466 and this compound exhibit robust anticonvulsant activity in a range of preclinical models.[4][8] GYKI 52466 has been shown to be effective against sound-induced, maximal electroshock, and chemically-induced seizures.[8] Similarly, CP-465022 potently inhibits seizures induced by pentylenetetrazol.[4] The non-competitive mechanism of action of both compounds may offer an advantage in conditions of excessive glutamate (B1630785) release, where competitive antagonists might be less effective.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of non-competitive AMPA receptor antagonism.
Caption: Workflow for electrophysiological assessment.
Caption: Workflow for radioligand binding assay.
Detailed Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is designed to assess the inhibitory effect of GYKI 52466 or CP-465022 on AMPA receptor-mediated currents.
-
Cell Preparation:
-
Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine-coated glass coverslips.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days before recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Apply an AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM kainate) for 2-5 seconds using a rapid application system to elicit a baseline inward current.
-
After a washout period, pre-apply the test compound (GYKI 52466 or CP-465022) at various concentrations for 1-2 minutes, followed by co-application with the agonist.
-
Record the peak amplitude of the inward current in the presence of the antagonist.
-
Construct a concentration-response curve and calculate the IC50 value by fitting the data to a sigmoidal dose-response equation.
-
2. Radioligand Binding Assay
This protocol measures the affinity of GYKI 52466 or CP-465022 for the AMPA receptor.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation three times.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA).
-
Increasing concentrations of the unlabeled competitor (GYKI 52466 or CP-465022).
-
The membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
3. In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol evaluates the anticonvulsant efficacy of GYKI 52466 or CP-465022 in an acute seizure model.
-
Animals:
-
Adult male Sprague-Dawley rats (200-250 g).
-
-
Procedure:
-
Administer the test compound (GYKI 52466 or CP-465022) or vehicle via the desired route (e.g., intraperitoneal or subcutaneous).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, s.c.).[4]
-
Immediately after PTZ administration, place the animal in an observation chamber and record its behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Measure the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Compare the seizure scores, latencies, and incidence of seizures between the drug-treated and vehicle-treated groups to determine the anticonvulsant efficacy.
-
Conclusion
Both GYKI 52466 and this compound are valuable research tools for investigating the role of AMPA receptors in health and disease. GYKI 52466, a 2,3-benzodiazepine, has demonstrated both anticonvulsant and neuroprotective properties. In contrast, this compound, a quinazolin-4-one derivative, appears to be a highly potent anticonvulsant with limited neuroprotective efficacy in the models tested to date.[4] The choice between these two compounds will depend on the specific research question, with GYKI 52466 being a potential candidate for studies where both anticonvulsant and neuroprotective effects are of interest, while CP-465022 may be more suitable for studies focused specifically on the role of AMPA receptor antagonism in seizure control. Further head-to-head comparative studies under identical experimental conditions are warranted to more definitively delineate their relative potencies and selectivities.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 4. archepilepsy.org [archepilepsy.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of CP-465022 Hydrochloride for AMPA Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of CP-465022 hydrochloride against other AMPA receptor antagonists, supported by experimental data and detailed protocols. The focus is on providing a clear, data-driven assessment to inform preclinical research and development.
This compound has emerged as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Its unique mechanism of action and high selectivity offer a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1][4] This guide contrasts the in vitro performance of this compound with that of NBQX, a well-characterized competitive AMPA receptor antagonist.
Comparative Efficacy and Selectivity
The in vitro potency of this compound is highlighted by its low nanomolar IC50 value for the inhibition of AMPA receptor-mediated currents. In rat cortical neurons, this compound inhibits kainate-induced responses with an IC50 of 25 nM.[1][2][3][4] In contrast, the competitive antagonist NBQX exhibits a higher IC50 for AMPA receptors and also demonstrates significant activity at kainate receptors.
| Compound | Target(s) | Mechanism of Action | IC50 (AMPA Receptor) | IC50 (Kainate Receptor) | Cell Type |
| This compound | AMPA Receptor | Non-competitive | 25 nM (for kainate-induced response) | Selective for AMPA over kainate | Rat Cortical Neurons |
| NBQX | AMPA and Kainate Receptors | Competitive | 150 nM | 4.8 µM | Not Specified |
Table 1: In Vitro Efficacy and Selectivity of this compound vs. NBQX. This table summarizes the key pharmacological differences between the two antagonists. Data for this compound is from studies on rat cortical neurons.[1][2][3][4] NBQX data is from various sources.[2]
This compound's non-competitive mode of action means its inhibitory effect is not surmounted by increasing concentrations of the agonist glutamate (B1630785). This contrasts with competitive antagonists like NBQX, which vie with glutamate for the same binding site.[5] Furthermore, CP-465022 is reported to be equipotent across different AMPA receptor subunit combinations, suggesting a broad inhibitory profile.[4]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the distinct mechanisms by which this compound and competitive antagonists like NBQX modulate AMPA receptor activity.
References
- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Unveiling the Specificity of CP-465022 Hydrochloride: A Comparative Analysis with Other AMPA Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of a highly specific pharmacological tool is paramount for an unambiguous interpretation of experimental results. This guide provides an objective comparison of CP-465022 hydrochloride with other non-competitive and competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, supported by experimental data to delineate its superior selectivity.
This compound has emerged as a potent and selective non-competitive antagonist of the AMPA receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system. Its high specificity is crucial for dissecting the physiological and pathological roles of AMPA receptors without the confounding effects of interacting with other glutamate (B1630785) receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors.
Quantitative Comparison of Antagonist Specificity
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other widely used AMPA receptor antagonists. The data clearly illustrates the superior selectivity of CP-465022 for AMPA receptors.
| Antagonist | Type | AMPA Receptor | Kainate Receptor | NMDA Receptor |
| CP-465022 | Non-competitive | IC50: 25 nM [1][2] | >1000 nM | >10,000 nM |
| GYKI-52466 | Non-competitive | IC50: 10-20 µM | IC50: ~450 µM | IC50: >50 µM |
| NBQX | Competitive | IC50: 0.15 µM | IC50: 4.8 µM | - |
| YM90K | Competitive | Ki: 0.084 µM | Ki: 2.2 µM | Ki: >100 µM |
Note: Specific IC50 values for CP-465022 against kainate and NMDA receptors are not definitively reported as a single value. However, studies indicate that at a concentration of 1 µM (1000 nM), CP-465022 has minimal effect on NMDA receptor currents, and at 10 µM (10,000 nM), it only produces a 36% inhibition of NMDA-induced currents, demonstrating a significantly lower potency compared to its effect on AMPA receptors.[1]
Signaling Pathway of Glutamate Receptors
The following diagram illustrates the primary signaling pathways of ionotropic glutamate receptors, highlighting the specific target of CP-465022.
Caption: Glutamate receptor signaling pathways at an excitatory synapse.
Experimental Protocols
The determination of the binding affinities and inhibitory concentrations of these antagonists relies on well-established experimental techniques. Below are detailed methodologies for two key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through receptor channels in individual neurons.
Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced currents.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator. The coverslip with neurons is placed in a recording chamber and perfused with an external solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a neuron, and gentle suction is applied to form a high-resistance seal (GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -60 mV).
-
Agonist Application: A specific agonist for the receptor of interest (e.g., AMPA) is applied to the neuron, evoking an inward current.
-
Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations.
-
Data Analysis: The reduction in the agonist-induced current by the antagonist is measured, and the concentration-response curve is plotted to determine the IC50 value.
Experimental Workflow: Whole-Cell Patch-Clamp
References
Choosing the Right Tool: A Comparative Guide to CP-465022 Hydrochloride and Other AMPA Receptor Antagonists
For researchers, scientists, and drug development professionals navigating the complex landscape of glutamatergic neurotransmission, the selection of a specific AMPA receptor antagonist is a critical decision. This guide provides an objective comparison of CP-465022 hydrochloride against other notable AMPA blockers, supported by experimental data to inform your research.
This compound stands out as a potent and highly selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its unique characteristics offer distinct advantages for specific research applications, particularly in studies requiring precise modulation of AMPA receptor activity without confounding effects on other glutamate (B1630785) receptor subtypes.
Unveiling the Selectivity Profile: A Quantitative Comparison
A key determinant in the selection of a receptor antagonist is its selectivity. CP-465022 demonstrates a remarkable specificity for AMPA receptors over other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors. This high selectivity is crucial for dissecting the specific roles of AMPA receptor-mediated signaling in physiological and pathological processes.
| Compound | Mechanism of Action | IC50 vs. AMPA Receptors | IC50 vs. Kainate Receptors | IC50 vs. NMDA Receptors |
| CP-465022 | Non-competitive | 25 nM (in rat cortical neurons)[1][2] | >10,000 nM | >10,000 nM |
| Perampanel (B3395873) | Non-competitive | ~93-692 nM | Inactive | Inactive |
| Talampanel (GYKI 53773) | Non-competitive | ~1-5 µM | Weakly active | Inactive |
| GYKI 52466 | Non-competitive | 7.5 - 20 µM[3][4] | ~450 µM[3][4] | >50 µM[3][4] |
| NBQX | Competitive | 0.15 µM | 4.8 µM | Inactive |
As illustrated in the table, CP-465022 exhibits a significantly lower IC50 value for AMPA receptors compared to other non-competitive antagonists like GYKI 52466 and talampanel, indicating higher potency. Furthermore, its lack of activity at kainate and NMDA receptors at concentrations that effectively block AMPA receptors underscores its superior selectivity. While the competitive antagonist NBQX is also potent at AMPA receptors, it shows notable activity at kainate receptors, which may be a confounding factor in some experimental paradigms.
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profile of a compound dictates its suitability for in vivo studies. Key parameters such as half-life, peak plasma concentration, and brain penetration are critical for designing effective experiments.
| Compound | Route of Administration | Tmax | Half-life (t½) | Bioavailability | Brain Penetrant |
| CP-465022 | Subcutaneous (rat) | ~30 minutes[5] | ~4 hours[5] | N/A | Yes[5] |
| Perampanel | Oral (human) | 0.5 - 2.5 hours[6] | ~105 hours[6] | ~100%[6] | Yes |
| Talampanel | Oral (human) | 1 - 3 hours[7] | ~3 hours[8] | N/A | Yes |
| NBQX | Intravenous (rat) | N/A | Short | Poor oral | Limited |
CP-465022 demonstrates rapid absorption and a moderate half-life in rats, making it suitable for acute in vivo experiments.[5] In contrast, perampanel has a notably long half-life in humans, allowing for once-daily dosing in clinical settings.[6] Talampanel's development was hampered by its short half-life, necessitating frequent administration.[8] NBQX exhibits poor oral bioavailability and limited brain penetration, often requiring direct central administration for in vivo CNS studies.
In Vivo Performance: Anticonvulsant versus Neuroprotective Efficacy
The ultimate test of a pharmacological tool is its performance in relevant in vivo models. CP-465022 has been evaluated in models of both epilepsy and cerebral ischemia, revealing a distinct efficacy profile compared to other AMPA antagonists.
Anticonvulsant Activity
CP-465022 has demonstrated potent and efficacious anticonvulsant activity in rodent models. It dose-dependently inhibits seizures induced by pentylenetetrazole (PTZ), a GABAa receptor antagonist.[1] This anticonvulsant effect is consistent with the known role of AMPA receptors in the generation and spread of seizure activity.
| Compound | Anticonvulsant Activity in PTZ Model |
| CP-465022 | Potent and efficacious inhibition of seizures.[1] |
| Perampanel | Effective in preventing PTZ-induced seizures. |
| GYKI 52466 | Demonstrates anticonvulsant effects. |
| NBQX | Shows anticonvulsant activity. |
Neuroprotective Effects in Cerebral Ischemia
A critical point of differentiation for CP-465022 is its lack of neuroprotective efficacy in rodent models of focal and global cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model. This is in stark contrast to quinoxalinedione (B3055175) derivatives like NBQX and YM-90K, which have shown robust neuroprotective effects in similar models. This finding suggests that the high selectivity of CP-465022 for the AMPA receptor, to the exclusion of kainate receptors, may be a key factor in its inability to prevent ischemia-induced neuronal death.[1] It has been hypothesized that the neuroprotective effects of less selective compounds may be due to their combined action on both AMPA and kainate receptors.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate the AMPA receptor signaling pathway and a typical workflow for evaluating anticonvulsant activity.
Caption: AMPA Receptor Signaling Pathway and Site of Action for CP-465022.
Caption: Experimental Workflow for In Vivo Anticonvulsant Activity Testing.
Detailed Experimental Methodologies
Radioligand Binding Assay for Receptor Selectivity
Objective: To determine the binding affinity (Ki) of test compounds for AMPA, kainate, and NMDA receptors.
Protocol:
-
Membrane Preparation: Whole brains from adult male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and debris. The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay:
-
AMPA Receptors: Membranes are incubated with a specific radioligand for AMPA receptors (e.g., [³H]AMPA) in the presence of varying concentrations of the test compound.
-
Kainate Receptors: Membranes are incubated with a specific radioligand for kainate receptors (e.g., [³H]kainate).
-
NMDA Receptors: Membranes are incubated with a specific radioligand for the glutamate binding site of the NMDA receptor (e.g., [³H]CGP 39653).
-
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the in vivo anticonvulsant efficacy of test compounds.
Protocol:
-
Animals: Adult male Wistar rats are used for the study.
-
Drug Administration: Animals are divided into groups and administered either the test compound (e.g., CP-465022) or vehicle via a specific route (e.g., subcutaneous injection) at various doses.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of pentylenetetrazole (e.g., 60-80 mg/kg) is administered intraperitoneally.
-
Behavioral Observation: Immediately after PTZ injection, animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes). The latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures are recorded. The severity of seizures is often scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: The percentage of animals protected from tonic-clonic seizures in each group is calculated. The effect of the test compound on seizure latency and severity is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To assess the neuroprotective potential of test compounds in a model of focal cerebral ischemia.
Protocol:
-
Animal Surgery: Anesthetized adult male rats (e.g., Sprague-Dawley or Wistar) undergo surgery to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Drug Administration: The test compound or vehicle is administered at a specific time point relative to the onset of occlusion (e.g., at the time of reperfusion).
-
Reperfusion: After a defined period of occlusion (e.g., 90-120 minutes), the monofilament is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficits are assessed at various time points after surgery using a standardized scoring system.
-
Infarct Volume Measurement: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Data Analysis: The infarct volumes and neurological scores between the drug-treated and vehicle-treated groups are compared using statistical tests (e.g., t-test or ANOVA).
Conclusion: Why Choose this compound?
The decision to use this compound over other AMPA blockers should be guided by the specific aims of the research.
Choose this compound when:
-
High Selectivity is Paramount: Your research requires the specific blockade of AMPA receptors without influencing NMDA or kainate receptor signaling. This is crucial for elucidating the precise role of AMPA receptors in a given physiological or pathological process.
-
Investigating the Role of AMPA Receptors in Seizure Pathophysiology: Its proven anticonvulsant efficacy makes it an excellent tool for studying the mechanisms of epileptogenesis and for the preclinical evaluation of novel anti-seizure strategies targeting the AMPA receptor.
-
Differentiating AMPA vs. Kainate Receptor-Mediated Effects: The lack of activity at kainate receptors allows for the clear separation of AMPA and kainate receptor-mediated events, which is particularly useful in systems where both receptor subtypes are expressed.
-
Acute In Vivo Studies are Planned: Its pharmacokinetic profile in rodents is well-suited for acute experimental paradigms.[5]
Consider alternatives when:
-
Broad-Spectrum Neuroprotection is the Goal: If the primary objective is to achieve neuroprotection in models of ischemia, compounds with a mixed AMPA/kainate antagonist profile, such as certain quinoxalinediones, have demonstrated greater efficacy.
-
Long-Term In Vivo Studies in Larger Animals or Humans are Contemplated: The pharmacokinetic profile of compounds like perampanel may be more suitable for such studies.
-
A Competitive Antagonist is Required: For experiments where a competitive mechanism of action is desired, compounds like NBQX would be more appropriate.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Comparison of the AMPA antagonist action of new 2,3-benzodiazepines in vitro and their neuroprotective effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for CP-465022 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating the activity of CP-465022 hydrochloride, a potent and selective noncompetitive AMPA receptor antagonist. Proper negative controls are paramount in ensuring the specificity of its effects in both in vitro and in vivo models. This document outlines key negative control strategies, compares this compound with a relevant alternative, and provides detailed experimental protocols.
The Critical Role of Negative Controls
In studies involving potent pharmacological agents like this compound, negative controls are essential to differentiate the specific effects of the compound from potential confounding factors. The two primary negative controls discussed in this guide are:
-
Vehicle Control: This is the most fundamental negative control. The vehicle is the solvent or medium used to dissolve and administer the active compound. By treating a cohort of cells or animals with the vehicle alone, researchers can account for any effects caused by the administration procedure or the solvent itself.
-
Inactive Analog: An ideal negative control is a molecule that is structurally very similar to the active compound but lacks its biological activity. While a specific, commercially available inactive analog of CP-465022 is not widely documented, the principle of using structurally related but inactive compounds is a rigorous method to control for off-target effects of the chemical scaffold. For the purposes of this guide, we will focus on the well-established use of a vehicle control.
Comparative Analysis: this compound vs. GYKI-52466
To provide a comprehensive evaluation, this guide compares this compound with another well-characterized non-competitive AMPA receptor antagonist, GYKI-52466.
| Parameter | This compound | GYKI-52466 | Negative Control (Vehicle) |
| Mechanism of Action | Non-competitive AMPA receptor antagonist[1][2] | Non-competitive AMPA receptor antagonist[3][4][5] | No direct effect on AMPA receptors |
| In Vitro Potency (IC₅₀) | ~25 nM (on kainate-induced currents in rat cortical neurons)[1] | ~10-20 µM (on AMPA-induced currents)[3][4] | Not applicable |
| In Vivo Efficacy (Anticonvulsant Activity) | Effective in pentylenetetrazole (PTZ)-induced seizure models[2][6] | Effective in maximal electroshock (MES) and chemoconvulsant seizure models[7] | No anticonvulsant activity |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acutely prepared brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
This compound stock solution
-
Vehicle (e.g., DMSO, saline)
-
AMPA receptor agonist (e.g., AMPA or kainate)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Prepare aCSF and internal solution and ensure they are appropriately buffered and oxygenated. Prepare stock solutions of this compound and the vehicle.
-
Cell/Slice Preparation: Place the cultured neurons or brain slice in the recording chamber and perfuse with aCSF.
-
Patching: Using a glass micropipette filled with internal solution, form a gigaohm seal with the membrane of a target neuron.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline AMPA receptor-mediated currents by applying the agonist.
-
Compound Application:
-
Test Group: Perfuse the cells/slice with aCSF containing the desired concentration of this compound.
-
Negative Control Group: Perfuse with aCSF containing an equivalent concentration of the vehicle.
-
-
Post-Treatment Recording: After a sufficient incubation period, re-apply the AMPA receptor agonist and record the currents.
-
Data Analysis: Compare the amplitude of the AMPA receptor-mediated currents before and after the application of this compound or the vehicle. A significant reduction in current amplitude in the presence of this compound, with no significant change in the vehicle-treated group, indicates specific antagonism of AMPA receptors.
In Vivo Pharmacology: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This protocol assesses the anticonvulsant activity of this compound.
Materials:
-
Adult male Wistar rats
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Pentylenetetrazole (PTZ)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate the rats to the experimental environment.
-
Compound Administration:
-
Test Group: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage).
-
Negative Control Group: Administer an equivalent volume of the vehicle.
-
-
Pre-treatment Period: Allow for a pre-treatment period for the compound to be absorbed and distributed.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, intraperitoneally).
-
Observation: Immediately place the animals in individual observation chambers and record their behavior for at least 30 minutes.
-
Seizure Scoring: Score the severity of seizures using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure and the seizure severity score.
-
Data Analysis: Compare the seizure latency and severity scores between the this compound-treated group and the vehicle-treated group. A significant increase in seizure latency and a decrease in seizure severity in the test group compared to the control group demonstrate the anticonvulsant efficacy of the compound.
Visualizing the Experimental Framework
To further clarify the concepts presented, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for testing this compound.
References
- 1. CP 465022 hydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using CP-465022 Hydrochloride and its Alternatives
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a detailed comparison of the noncompetitive AMPA receptor antagonist, CP-465022 hydrochloride, with its commonly used alternatives, YM-90K and NBQX. The information presented herein is compiled from publicly available experimental data to aid in the selection of the most appropriate compound for your research needs.
Introduction to this compound and Alternatives
This compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It has been utilized in various in vivo and in vitro studies to investigate the role of AMPA receptors in neurological processes. Key alternatives to CP-465022 include YM-90K and NBQX, which are competitive AMPA receptor antagonists.[4][5][6] While all three compounds target the AMPA receptor, their distinct mechanisms of action and pharmacological profiles can lead to different experimental outcomes.
Performance Comparison: A Quantitative Overview
To facilitate a direct comparison of the performance of this compound and its alternatives, the following tables summarize key quantitative data from various studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Mechanism of Action | Target Receptor(s) | IC50 (AMPA) | Ki (AMPA) | Selectivity Notes |
| CP-465022 | Non-competitive Antagonist | AMPA | 25 nM | - | Highly selective for AMPA over NMDA and kainate receptors.[3][4] |
| YM-90K | Competitive Antagonist | AMPA/Kainate | - | 0.084 µM | Less potent on kainate receptors (Ki = 2.2 µM) and much less on NMDA receptors (Ki > 100 µM).[4] |
| NBQX | Competitive Antagonist | AMPA/Kainate | 0.15 µM | - | Also a potent kainate receptor antagonist (IC50 = 4.8 µM).[7] |
Table 2: In Vivo Efficacy in Seizure Models
| Compound | Animal Model | Seizure Induction | Administration Route | ED50 | Duration of Action |
| CP-465022 | Rat | Pentylenetetrazole | Subcutaneous | < 10 mg/kg | Long-lasting |
| YM-90K | DBA/2 Mice | Audiogenic | Intraperitoneal | 2.54 mg/kg (tonic seizure) | Short (30 min)[4] |
| NBQX | Rat | Pentylenetetrazole | Intraperitoneal | 20 mg/kg (for 3 days) | - |
Table 3: Neuroprotective Effects in Ischemia Models
| Compound | Animal Model | Ischemia Model | Administration Route & Dose | Outcome |
| CP-465022 | Rat | Global & Focal Ischemia | Subcutaneous; 5-10 mg/kg | Not neuroprotective [1][4] |
| YM-90K | Mongolian Gerbil | Global Ischemia | Intraperitoneal; 15 mg/kg x 3 | Significant neuroprotection [4] |
| YM-90K | F344 Rat | Focal Ischemia | Intravenous; 30 mg/kg bolus + 10 mg/kg/h | Reduced infarct volume [4][8] |
| NBQX | Rat | Focal Ischemia | Intravenous; 40, 60, or 100 mg/kg | Substantially reduced infarct size [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vivo Electrophysiology (Synaptic Transmission)
-
Animal Model: Urethane-anesthetized rats.
-
Procedure: Stimulation of the Schaeffer collateral/commissural pathway and recording of the population spike amplitude in the CA1 region of the hippocampus.
-
Drug Administration: CP-465022 or YM-90K administered subcutaneously.
-
Data Analysis: Measurement of the reduction in the population spike amplitude over time.
Pentylenetetrazole-Induced Seizure Model
-
Animal Model: Rats.
-
Procedure: Administration of pentylenetetrazole (100 mg/kg, i.p.) to induce clonic and tonic seizures.
-
Drug Administration: CP-465022 administered subcutaneously 60 minutes prior to pentylenetetrazole.
-
Data Analysis: Measurement of the latency to and incidence of seizures and lethality.
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia
-
Animal Model: Rats.
-
Procedure: Temporary occlusion of the middle cerebral artery to induce focal cerebral ischemia.
-
Drug Administration: CP-465022 administered subcutaneously at the time of reperfusion.
-
Data Analysis: Measurement of the infarct volume 24 hours after MCAO.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified AMPA Receptor Signaling Pathway.
Figure 2: General Experimental Workflow for In Vivo Studies.
Conclusion
The choice between this compound and its alternatives depends on the specific experimental goals. CP-465022, as a non-competitive antagonist, offers high selectivity for the AMPA receptor and a long duration of action, making it a valuable tool for studying the direct consequences of AMPA receptor blockade. However, its lack of neuroprotective efficacy in ischemia models contrasts with the effects observed with competitive antagonists like YM-90K and NBQX.[1][4] This suggests that the mechanism of antagonism (non-competitive vs. competitive) and potentially the interaction with other glutamate receptor subtypes, such as the kainate receptor in the case of NBQX and YM-90K, may play a crucial role in the observed neuroprotective outcomes. Researchers should carefully consider these differences in potency, selectivity, and in vivo efficacy when designing experiments to ensure the reproducibility and accurate interpretation of their results.
References
- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CP-465022 Hydrochloride: A Comparative Guide to Newer Non-Competitive AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-competitive AMPA receptor antagonist, CP-465022 hydrochloride, against a selection of newer antagonists. The data presented is collated from preclinical studies to aid in the selection of appropriate research tools and to inform drug development strategies.
Executive Summary
This compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. This guide benchmarks CP-465022 against three other notable non-competitive AMPA receptor antagonists: Perampanel (B3395873), Talampanel, and GYKI 53655.
Perampanel, an approved anti-epileptic drug, demonstrates a binding profile that suggests a shared binding site with CP-465022. Talampanel, while showing neuroprotective effects, was discontinued (B1498344) from clinical development due to its pharmacokinetic properties. GYKI 53655 is a well-characterized tool compound from the 2,3-benzodiazepine class, similar to Talampanel. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive comparison.
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Comparative Data
| Compound | Assay | Target/Stimulus | Preparation | Value | Citation |
| CP-465022 HCl | Inhibition of Kainate-induced response | Kainate | Rat cortical neurons | IC50: 25 nM | [1] |
| Displacement of [3H]Perampanel | [3H]Perampanel | Rat forebrain membranes | Ki: 11.2 ± 0.8 nM | [2] | |
| Perampanel | Inhibition of AMPA-induced Ca2+ influx | AMPA | Cultured rat cortical neurons | IC50: 93 nM | [2] |
| Inhibition of Kainate-evoked currents | Kainate | Cultured rat hippocampal neurons | IC50: 0.56 µM | [3] | |
| Inhibition of field EPSPs | AMPA receptor-mediated | Rat hippocampal slices | IC50: 0.23 µM | [4] | |
| GYKI 53655 | Inhibition of AMPA-evoked inward currents | AMPA | Cultured mouse cortical neurons | IC50: ~15 µM | [5] |
Table 2: In Vivo Comparative Data
| Compound | Model | Species | Endpoint | Value | Citation |
| CP-465022 HCl | Pentylenetetrazol-induced seizures | Rat | Anticonvulsant activity | Efficacious | [6] |
| Perampanel | Audiogenic seizures | Mouse | Anticonvulsant activity | ED50: 0.47 mg/kg | [2] |
| Maximal Electroshock Seizure (MES) | Mouse | Anticonvulsant activity | ED50: 1.6 mg/kg | [2] | |
| Pentylenetetrazol (PTZ) induced seizures | Mouse | Anticonvulsant activity | ED50: 0.94 mg/kg | [2] | |
| Talampanel | Traumatic Brain Injury (TBI) | Rat | Neuroprotection (Contusion area) | Significant reduction | [7] |
| GYKI 53655 | Sound-induced seizures (tonic phase) | Not Specified | Anticonvulsant activity | ED50: 1.3 mg/kg | [8] |
| Sound-induced seizures (clonic phase) | Not Specified | Anticonvulsant activity | ED50: 2.0 mg/kg | [8] |
Experimental Protocols
[3H]Perampanel Binding Assay
This assay was utilized to determine the binding affinity of CP-465022 to the same site as perampanel on the AMPA receptor.
-
Tissue Preparation: Membranes were prepared from rat forebrain.
-
Radioligand: [3H]Perampanel was used as the radiolabeled ligand.
-
Procedure: The assay measured the ability of unlabeled compounds, such as CP-465022, to displace the binding of [3H]Perampanel to the rat forebrain membranes. The concentration of the competing compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki).
-
Key Finding: CP-465022 displaced [3H]perampanel binding with a Ki of 11.2 nM, indicating a high affinity for the same or an overlapping binding site.[2]
Whole-Cell Voltage-Clamp Electrophysiology
This technique was employed to measure the inhibitory effect of the antagonists on AMPA receptor-mediated currents in neurons.
-
Cell Preparation: Primary cultures of rat hippocampal or cortical neurons were used.[1][3]
-
Recording: Whole-cell patch-clamp recordings were performed to measure inward currents evoked by the application of an AMPA receptor agonist (e.g., AMPA or kainate).
-
Procedure: The antagonist was applied at various concentrations to determine the concentration that inhibits 50% of the agonist-evoked current (IC50). The non-competitive nature of the antagonism can be confirmed by observing that the IC50 value does not change significantly with different concentrations of the agonist.
-
Key Finding: Perampanel inhibited kainate-evoked currents in cultured rat hippocampal neurons with an IC50 of 0.56 µM.[3] CP-465022 inhibited kainate-induced responses in rat cortical neurons with an IC50 of 25 nM.[1]
In Vivo Seizure Models
Various animal models of seizures are used to assess the anticonvulsant activity of AMPA receptor antagonists.
-
Audiogenic Seizure Model: Genetically susceptible mice (e.g., DBA/2) are exposed to a loud auditory stimulus to induce seizures. The dose of the antagonist that protects 50% of the animals from seizures (ED50) is determined.
-
Maximal Electroshock Seizure (MES) Model: A maximal electrical stimulus is delivered to rodents to induce tonic-clonic seizures. The ED50 is the dose that prevents the tonic hindlimb extension phase of the seizure in 50% of the animals.
-
Pentylenetetrazol (PTZ) Seizure Model: The chemoconvulsant PTZ is administered to induce clonic seizures. The ED50 is the dose that prevents seizures in 50% of the animals.
-
Key Finding: Perampanel demonstrated broad-spectrum anticonvulsant activity in these models with ED50 values of 0.47 mg/kg (audiogenic), 1.6 mg/kg (MES), and 0.94 mg/kg (PTZ) in mice.[2]
Traumatic Brain Injury (TBI) Model
This model is used to evaluate the neuroprotective effects of compounds.
-
Procedure: A controlled cortical impact or fluid percussion injury is induced in rodents to mimic TBI. The test compound is administered at a specific time point after the injury.
-
Endpoint: Histological analysis is performed to measure the contusion volume or neuronal loss in specific brain regions (e.g., hippocampus) to assess the extent of neuroprotection.
-
Key Finding: Talampanel, when administered 30 minutes after TBI in rats, significantly reduced the total contusion area.[7]
Mandatory Visualization
AMPA Receptor Signaling Pathway and Antagonist Interaction
The following diagram illustrates the role of the AMPA receptor in excitatory neurotransmission and the mechanism of action of non-competitive antagonists.
Caption: AMPA receptor signaling and non-competitive antagonist inhibition.
Experimental Workflow for In Vitro Antagonist Evaluation
This diagram outlines a typical workflow for the in vitro characterization of novel AMPA receptor antagonists.
Caption: Workflow for in vitro evaluation of AMPA receptor antagonists.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perampanel inhibition of AMPA receptor currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Talampanel, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Review of literature comparing AMPA receptor antagonists
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate (B1630785) receptor, is fundamental for mediating fast excitatory neurotransmission throughout the central nervous system (CNS).[1][2][3] Its critical role in synaptic plasticity, the basis for learning and memory, also makes it a significant target in the pathophysiology of various neurological disorders characterized by excessive excitatory signaling, such as epilepsy, and neurodegenerative diseases.[2][4] Consequently, antagonists of the AMPA receptor are a key area of research and drug development.[4]
This guide provides a comparative overview of different classes of AMPA receptor antagonists, summarizing their mechanisms of action, key pharmacological data, and the experimental protocols used to characterize them.
Classification of AMPA Receptor Antagonauts
AMPA receptor antagonists are primarily categorized based on their mechanism of action relative to the glutamate binding site. The two main classes are competitive and non-competitive antagonists.[5]
-
Competitive Antagonists : These compounds bind to the same site on the AMPA receptor as the endogenous agonist, glutamate.[5] By occupying this site, they directly prevent glutamate from binding and activating the receptor. The effect of a competitive antagonist can be overcome by increasing the concentration of the agonist.[6] A notable class of competitive antagonists is built upon the quinoxaline (B1680401) template.[4]
-
Non-competitive Antagonists : These agents bind to an allosteric site, a location on the receptor distinct from the glutamate binding site.[5][7] This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[5][6] The action of a non-competitive antagonist cannot be surmounted by increasing glutamate concentration.[6] The 2,3-benzodiazepines, such as GYKI 52466, represent a well-known class of non-competitive AMPA receptor antagonists.[7]
In some models, non-competitive antagonists have demonstrated improved anticonvulsant activity compared to competitive antagonists. This may be due to the inability of high synaptic glutamate levels during events like seizures to overcome the non-competitive block.[7]
Comparative Pharmacological Data
The following table summarizes key quantitative data for representative AMPA receptor antagonists. These values are critical for comparing the potency, selectivity, and therapeutic potential of these compounds.
| Compound | Class | Target | Assay Type | Ki (nM) | IC50 (nM) | Notes |
| Perampanel (B3395873) | Non-competitive | AMPA Receptor | Radioligand Binding | - | 51 | First-in-class approved for epilepsy.[8] |
| Talampanel | Non-competitive | AMPA Receptor | Electrophysiology | - | 300-500 | Studied in epilepsy clinical trials.[7] |
| NBQX | Competitive | AMPA/Kainate | Radioligand Binding | 30-100 | Systemically active, used in animal models.[4] | |
| CNQX | Competitive | AMPA/Kainate | Electrophysiology | - | 500-1000 | Poor water solubility and BBB penetration.[7] |
| GYKI 52466 | Non-competitive | AMPA Receptor | Electrophysiology | - | 10,000 | Prototype 2,3-benzodiazepine antagonist.[7] |
| Selurampanel | Competitive | AMPA Receptor | Clinical Trial | - | - | Under investigation for partial epilepsies.[3] |
Table 1: Comparative data for selected AMPA receptor antagonists. Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values are approximate and can vary based on experimental conditions.
Signaling Pathways and Experimental Workflow
Understanding the molecular interactions and the methods used to study them is crucial for interpreting the data.
AMPA Receptor Signaling
Upon binding glutamate, the AMPA receptor ion channel opens, primarily allowing an influx of sodium (Na+) ions, which leads to depolarization of the postsynaptic membrane.[1] This depolarization is crucial for relieving the magnesium (Mg2+) block of the NMDA receptor, another key glutamate receptor, allowing for calcium (Ca2+) influx and the initiation of downstream signaling cascades involved in synaptic plasticity.[1] Beyond its function as an ion channel, the AMPA receptor can also engage in intracellular signaling through interactions with protein kinases like Lyn, which can activate the mitogen-activated protein kinase (MAPK) pathway.[9]
Caption: AMPA receptor activation and downstream signaling pathways.
Logical Classification of Antagonists
The primary distinction between AMPA receptor antagonists lies in their binding mechanism, which dictates their pharmacological properties and potential therapeutic applications.
Caption: Logical relationship between antagonist classes.
Experimental Protocols
The characterization of AMPA receptor antagonists involves a range of in vitro and in vivo techniques to determine their affinity, potency, and functional effects.
1. Radioligand Binding Assays
-
Objective : To determine the binding affinity (Ki) of a test compound for the AMPA receptor.
-
Methodology :
-
Membrane Preparation : Synaptic membranes are prepared from brain tissue (e.g., rat cortex) known to have a high density of AMPA receptors.
-
Incubation : The membranes are incubated with a radiolabeled ligand (e.g., [³H]AMPA) and varying concentrations of the unlabeled test antagonist.
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection : The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis : The data are used to calculate the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
-
2. Electrophysiological Recordings
-
Objective : To measure the functional inhibition of AMPA receptor-mediated currents by an antagonist (IC50).
-
Methodology :
-
Cell Preparation : Whole-cell patch-clamp recordings are performed on neurons in culture or in brain slices.
-
Drug Application : The AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the cell to evoke an inward current.
-
Antagonist Application : The agonist is then co-applied with varying concentrations of the antagonist.
-
Measurement : The reduction in the amplitude of the agonist-evoked current is measured at each antagonist concentration.
-
Analysis : A concentration-response curve is generated to determine the IC50 of the antagonist.
-
Generalized Experimental Workflow
The process of discovering and validating a novel AMPA receptor antagonist follows a structured pipeline from initial screening to preclinical evaluation.
Caption: General workflow for AMPA antagonist development.
Conclusion
AMPA receptor antagonists represent a promising class of therapeutic agents for a range of neurological disorders. The distinction between competitive and non-competitive antagonists is critical, with non-competitive agents like perampanel demonstrating clinical success, particularly in epilepsy.[7][8] The continued development of new antagonists with improved pharmacokinetic profiles and tolerability is an important goal for future research.[4][10] The systematic application of binding and functional assays is essential for the characterization and optimization of these compounds for clinical use.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perampanel, an AMPA receptor antagonist: From clinical research to practice in clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New AMPA antagonists in epilepsy | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Neuroprotective Effects of CP-465022 and Other AMPA Receptor Antagonists in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of CP-465022, a selective noncompetitive AMPA receptor antagonist, with other compounds, particularly the competitive antagonist NBQX. The following sections present a summary of quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways to inform future research and drug development in the field of neuroprotection.
Data Presentation: CP-465022 vs. NBQX in Ischemic Stroke Models
The following table summarizes the key quantitative findings from preclinical studies evaluating the neuroprotective efficacy of CP-465022 and NBQX in rodent models of cerebral ischemia.
| Compound | Mechanism of Action | Ischemia Model | Key Efficacy Endpoint | Outcome |
| CP-465022 | Selective, noncompetitive AMPA receptor antagonist.[1][2][3] | Temporary Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Volume | No significant reduction compared to vehicle control.[1][2] |
| Brief Global Ischemia in rats | CA1 Hippocampal Neuron Loss | Failed to prevent neuronal loss.[1][2] | ||
| NBQX | Competitive AMPA/kainate receptor antagonist. | Permanent Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Size | Substantial reduction in a dose-dependent manner. |
| (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) | Apparent Diffusion Coefficient (ADC) | Significant improvement in ADC probability distribution functions by 3 hours post-occlusion, indicating tissue salvage. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of findings.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This model induces focal ischemia, mimicking many aspects of human stroke.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and coagulated.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a period of 1 to 2 hours, after which the filament is withdrawn to allow for reperfusion.
-
-
Drug Administration: CP-465022 or NBQX is administered systemically (e.g., intravenously or subcutaneously) at various time points before, during, or after the ischemic insult, as specified in the individual study designs.
-
Outcome Assessment: 24 to 48 hours post-MCAO, the animals are euthanized, and their brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white. The infarct volume is then quantified using image analysis software.
Global Ischemia (Four-Vessel Occlusion) in Rats
This model is used to study the effects of transient, widespread cerebral ischemia, which particularly affects vulnerable neuronal populations like the CA1 hippocampal neurons.
-
Animal Preparation: As with the MCAO model, rats are anesthetized and their body temperature is maintained.
-
Surgical Procedure:
-
Day 1: The vertebral arteries are permanently occluded by electrocautery through the alar foramina of the first cervical vertebra. Loose ligatures are placed around both common carotid arteries.
-
Day 2: Following recovery, the conscious rat is subjected to transient ischemia by tightening the carotid artery ligatures for a defined period (e.g., 10-15 minutes).
-
-
Drug Administration: The compound of interest is administered at specified times relative to the ischemic event.
-
Outcome Assessment: Several days after the ischemic insult (e.g., 7 days), the animals are euthanized. The brains are processed for histological analysis (e.g., with cresyl violet staining) to quantify the extent of neuronal loss in specific brain regions, most notably the CA1 sector of the hippocampus.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways implicated in ischemic neuronal death and the experimental workflow for assessing neuroprotective compounds.
Caption: Signaling pathway of excitotoxicity and points of intervention.
Caption: Experimental workflow for in vivo neuroprotection studies.
Discussion
The available preclinical data indicate a stark contrast in the neuroprotective efficacy of CP-465022 and NBQX. While both compounds are AMPA receptor antagonists, their differing effects in in vivo ischemia models highlight the complexities of targeting the glutamatergic system for neuroprotection.
CP-465022, despite its potency and selectivity as a noncompetitive AMPA receptor antagonist, has been shown to be ineffective at reducing infarct volume or preventing neuronal death in rat models of focal and global ischemia.[1][2] This lack of efficacy is significant, as it suggests that simple blockade of the AMPA receptor at an allosteric site may not be sufficient to counteract the complex cascade of events leading to ischemic cell death.
In contrast, the competitive AMPA/kainate receptor antagonist NBQX has demonstrated robust neuroprotective effects in similar models. It effectively reduces the size of the ischemic lesion, suggesting that competitive antagonism at the glutamate binding site is a more effective strategy for mitigating excitotoxicity in these paradigms.
Several factors could contribute to this discrepancy. The different binding sites and mechanisms of action (non-competitive vs. competitive) may lead to differential effects on AMPA receptor function during the dynamic and complex neurochemical environment of ischemia. Furthermore, potential off-target effects or differences in pharmacokinetic and pharmacodynamic profiles between the two compounds could also play a role.
References
- 1. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) CP-465,022, a Selective Noncompetitive AMPA Receptor [research.amanote.com]
- 3. [논문]CP-465,022, a Selective Noncompetitive AMPA Receptor Antagonist, Blocks AMPA Receptors but Is Not Neuroprotective In Vivo [scienceon.kisti.re.kr]
Safety Operating Guide
Navigating the Safe Disposal of CP-465022 Hydrochloride: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CP-465022 hydrochloride, a selective, non-competitive AMPA receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous laboratory chemical waste.
I. Chemical Profile and Safety Considerations
Key Chemical Data Summary:
| Property | Value |
| Molecular Weight | 499.41 g/mol |
| Formula | C₂₆H₂₄ClFN₄O·HCl |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
This data is for reference and does not encompass all safety-related characteristics.
II. Step-by-Step Disposal Protocol
The disposal of this compound, like many research chemicals, must be handled as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash.[1][2]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste : All unused, expired, or surplus this compound, as well as any solutions containing it, must be treated as hazardous chemical waste.[3]
-
Segregate Waste : Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated, compatible container.[1][3]
Step 2: Proper Waste Containment
-
Use Appropriate Containers : Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers that are chemically resistant.[1][2] The original container, if in good condition, can be used for the disposal of the pure compound.[2]
-
Labeling : As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation started.[3][4][5]
-
Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[1][3][5]
-
Secondary Containment : All liquid waste containers must be stored in secondary containment, such as a plastic tub or bin, to prevent spills.[1][6]
Step 3: Disposal of Contaminated Materials
-
Solid Waste : Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should be collected in a clearly labeled, sealed bag or container as hazardous solid waste.[2]
-
Sharps : Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
-
Empty Containers : To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent (such as the one used for solubilization, e.g., DMSO, followed by a volatile solvent like ethanol (B145695) or acetone). The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3][5] After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.
-
Licensed Waste Disposal Service : The final disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal contractor.[4]
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. vumc.org [vumc.org]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
